[(3,4-Dichlorobenzyl)thio]acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMNFRRKKQRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-[(3,4-dichlorobenzyl)thio]acetic acid
Part 1: Executive Technical Summary
2-[(3,4-Dichlorobenzyl)thio]acetic acid (CAS: 65051-00-5) is a specialized organosulfur building block used primarily in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a lipophilic 3,4-dichlorophenyl moiety linked via a flexible thioether bridge to a hydrophilic acetic acid tail. This amphiphilic structure makes it a valuable scaffold for designing peroxisome proliferator-activated receptor (PPAR) agonists, antimicrobial agents, and heterocyclic derivatives such as 1,3,4-thiadiazoles.
This guide provides a comprehensive analysis of its chemical structure, synthetic pathways, analytical characterization, and applications in drug discovery.
Part 2: Chemical Structure & Physiochemical Properties
Structural Analysis
The molecule comprises three distinct pharmacophoric regions:
-
3,4-Dichlorophenyl Ring: Provides lipophilicity and metabolic stability. The electron-withdrawing chlorine atoms at the meta and para positions deactivate the ring, making it resistant to oxidative metabolism (e.g., by CYP450 enzymes).
-
Thioether Linker (-S-): A flexible hinge that confers specific bond angles (~90-100° at sulfur) distinct from ether or methylene linkers, influencing the spatial orientation of the acid headgroup.
-
Acetic Acid Moiety (-CH₂COOH): A polar headgroup capable of hydrogen bonding and salt formation. It serves as a bioisostere for other acidic groups and is the primary site for further chemical derivatization (e.g., cyclization).
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methylthio]acetic acid | |
| CAS Number | 65051-00-5 | |
| Formula | C₉H₈Cl₂O₂S | |
| Molecular Weight | 251.13 g/mol | |
| Physical State | White to off-white crystalline solid | Typical for benzylthio acids |
| Melting Point | 110–115 °C (Estimated) | Based on analogs (e.g., 2,4-dichloro isomer mp 118-122°C) |
| pKa (Acid) | ~3.60 | Carboxylic acid ionization |
| LogP | 3.17 | High lipophilicity due to dichlorobenzyl group |
| Solubility | DMSO, Methanol, DMF, Ethyl Acetate | Poorly soluble in water |
Part 3: Synthesis & Manufacturing Protocols
The industrial synthesis of 2-[(3,4-dichlorobenzyl)thio]acetic acid typically follows a convergent S-alkylation strategy. This route is preferred over the nucleophilic attack of benzyl mercaptan on chloroacetic acid due to the commercial availability and stability of 3,4-dichlorobenzyl chloride.
Retrosynthetic Analysis & Pathway
The synthesis relies on the nucleophilic substitution (
Experimental Protocol (Standardized)
Reagents:
-
Thioglycolic acid (1.05 equiv)
-
3,4-Dichlorobenzyl chloride (1.0 equiv)
-
Sodium Hydroxide (2.2 equiv)
-
Solvent: Water/Ethanol (1:1 v/v) or Water/THF
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a round-bottom flask, dissolve sodium hydroxide (2.2 equiv) in water. Cool to 0–5°C. Add thioglycolic acid dropwise. The base generates the carboxylate-thiolate dianion (
). -
Coupling Reaction: Dissolve 3,4-dichlorobenzyl chloride in a minimal amount of ethanol or THF. Add this solution dropwise to the thioglycolate mixture while maintaining the temperature below 10°C to prevent side reactions (e.g., disulfide formation).
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 60–70°C for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Cool the reaction mixture. Acidify to pH ~2 using concentrated HCl. The product will precipitate as a solid.[1]
-
Purification: Filter the crude solid. Wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene to obtain pure white crystals.
Critical Quality Attribute (CQA): Ensure the reaction remains strictly anaerobic if possible (nitrogen sparge) to prevent oxidation of thioglycolic acid to dithiodiglycolic acid (disulfide impurity).
Part 4: Analytical Characterization
To validate the structure, the following spectral data is expected based on the molecular connectivity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.50 (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
-
δ 7.58 (d, J = 2.0 Hz, 1H): Aromatic proton at C2 (ortho to Cl, meta to CH₂).
-
δ 7.55 (d, J = 8.2 Hz, 1H): Aromatic proton at C5 (ortho to Cl).
-
δ 7.28 (dd, J = 8.2, 2.0 Hz, 1H): Aromatic proton at C6.
-
δ 3.85 (s, 2H): Benzylic methylene protons (Ar-CH ₂-S). Shifted downfield by the aromatic ring and sulfur.
-
δ 3.15 (s, 2H): Acetyl methylene protons (S-CH ₂-COOH).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl: ~171.5 ppm (-COOH).
-
Aromatic Carbons: ~139.0 (ipso), 131.5, 131.0, 130.5, 129.5, 128.0 ppm.
-
Aliphatic Carbons: ~34.5 ppm (Benzylic), ~32.5 ppm (Acetyl).
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI- (Negative Mode) is preferred for carboxylic acids.
-
m/z: [M-H]⁻ peak at 249.0 .
-
Isotope Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to the presence of two chlorine atoms.
Part 5: Biological Applications & Derivatization[3][4]
This compound is rarely the final drug; rather, it is a versatile intermediate .
Heterocyclic Synthesis
The carboxylic acid group is a "handle" for cyclization reactions. Reacting this compound with hydrazine hydrate yields the acid hydrazide, which can be cyclized with carbon disulfide or isothiocyanates to form 1,3,4-thiadiazoles or 1,2,4-triazoles . These derivatives are widely screened for:
-
Anticancer activity: Inhibition of specific kinases.
-
Antimicrobial activity: Disruption of bacterial cell walls (similar to A22 analogs).
Pharmacophore Mapping
The 3,4-dichlorobenzylthio moiety acts as a hydrophobic tail that fits into lipophilic pockets of enzymes or receptors (e.g., PPARs, COX enzymes).
Part 6: References
-
General Synthesis of Thioacetic Acids: Thioglycolic Acid. Kirk-Othmer Encyclopedia of Chemical Technology. Discusses S-alkylation of chloroacetic acid and thiols.
-
Biological Context (Thiadiazoles): Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Discusses the use of thioacetic acid linkers in synthesizing bioactive heterocycles.
-
Analogous Bioactivity: Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). PubMed. Highlights the bioactivity of the 3,4-dichlorobenzyl moiety.[2] Available at: [Link]
-
NMR Principles: NMR Solvent Data Chart. Cambridge Isotope Laboratories.[3] Used for chemical shift benchmarking. Available at: [Link]
Sources
[(3,4-Dichlorobenzyl)thio]acetic acid synonyms and IUPAC names
Chemical Probe & Pharmacophore Scaffold Guide
Part 1: Identity & Chemical Architecture[1]
Core Identity
[(3,4-Dichlorobenzyl)thio]acetic acid is a functionalized organosulfur compound serving as a critical pharmacophore in medicinal chemistry. It features a lipophilic dichlorobenzyl "tail" linked via a thioether bridge to a polar acetic acid "head." This amphiphilic structure mimics fatty acids, making it a privileged scaffold for nuclear receptor targeting (e.g., PPARs) and metalloenzyme inhibition.
| Property | Specification |
| CAS Registry Number | 65051-00-5 |
| IUPAC Name | 2-[(3,4-Dichlorophenyl)methylthio]acetic acid |
| Preferred Synonym | [(3,4-Dichlorobenzyl)thio]acetic acid |
| Molecular Formula | C₉H₈Cl₂O₂S |
| Molecular Weight | 251.13 g/mol |
| SMILES | C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl |
| InChI Key | GWTAKOPAASARET-UHFFFAOYSA-N |
| pKa (Predicted) | ~3.5 (Carboxylic acid) |
| LogP (Predicted) | ~3.2 (High lipophilicity due to Cl atoms) |
Structural Significance in Drug Design
The molecule represents a classic "Linker-Head" motif .
-
The Head (Acetic Acid): Provides a carboxylate anion at physiological pH, enabling electrostatic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in binding pockets.
-
The Linker (Thioether): The sulfur atom introduces a specific bond angle (~90-100°) distinct from ether (oxygen) analogs, altering the spatial orientation of the head group. It also serves as a metabolic handle (susceptible to oxidation).
-
The Tail (3,4-Dichlorobenzyl): The two chlorine atoms at the meta and para positions increase metabolic stability (blocking P450 hydroxylation at those sites) and enhance hydrophobic packing in receptor pockets.
Part 2: Synthesis & Validation Protocols
Retrosynthetic Logic
The most robust synthesis utilizes a Nucleophilic Substitution (S_N2) strategy. The high reactivity of benzyl halides allows for mild conditions, preserving the carboxylic acid moiety.
Pathway Logic:
-
Nucleophile: Thioglycolic acid (Mercaptoacetic acid).
-
Electrophile: 3,4-Dichlorobenzyl chloride.
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) to generate the thiolate anion.
Step-by-Step Synthesis Protocol
Note: This protocol is designed for gram-scale synthesis with high purity requirements.
Reagents:
-
3,4-Dichlorobenzyl chloride (1.0 eq)
-
Thioglycolic acid (1.1 eq)
-
NaOH (2.2 eq) - Excess required to deprotonate both the carboxylic acid and the thiol.
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Thiolate Generation: Dissolve Thioglycolic acid (1.1 eq) in water. Slowly add aqueous NaOH (2.2 eq) at 0°C under stirring. The solution should remain clear. Mechanism: Formation of the dianion (carboxylate and thiolate).
-
Coupling: Dissolve 3,4-Dichlorobenzyl chloride (1.0 eq) in Ethanol. Add this solution dropwise to the thiolate mixture over 30 minutes.
-
Reaction: Warm the mixture to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The benzyl chloride spot should disappear.
-
Workup (Critical for Purity):
-
Evaporate Ethanol under reduced pressure.
-
The remaining aqueous phase contains the sodium salt of the product.
-
Wash the aqueous phase with Diethyl Ether (2x) to remove unreacted benzyl chloride (organic impurities).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene/Hexanes to remove trace disulfides.
Analytical Validation (Self-Validating Metrics)
To ensure the compound is correct, verify these spectral features:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ 7.6 – 7.2 ppm (m, 3H): Aromatic protons (characteristic 3,4-dichloro substitution pattern).
-
δ 3.85 ppm (s, 2H): Benzyl protons (Ar-CH₂-S).
-
δ 3.15 ppm (s, 2H): Acetyl protons (S-CH₂-COOH).
-
-
Mass Spectrometry (ESI-):
-
Look for [M-H]⁻ peak at m/z 249.
-
Isotope Pattern: The presence of two chlorine atoms must yield a characteristic isotope pattern of 9:6:1 (M : M+2 : M+4) intensities. If this pattern is absent, the chlorines are not intact.
-
Part 3: Chemical Biology & Applications[3][4]
Biological Targets
While often used as a building block, the intact molecule has activity in specific assays:
-
PPAR Agonism (Peroxisome Proliferator-Activated Receptors): The structure is a bioisostere of fibrates. The carboxylic acid mimics fatty acids, activating PPARα or PPARδ to regulate lipid metabolism.
-
Metallo-β-Lactamase Inhibition: Thioacetic acid derivatives can competitively bind to the Zinc (Zn²⁺) active sites of bacterial metallo-β-lactamases, serving as fragments for antibiotic resistance inhibitors.
-
MreB Inhibition (Bacterial Cytoskeleton): Though distinct from A22 (isothiourea), benzyl-thioethers are explored as more stable analogs for disrupting bacterial cell wall formation.
Metabolic Liability (The "Watch-Out")
Researchers must be aware that the thioether sulfur is a "soft spot" for oxidation.
-
In Vitro: Spontaneous oxidation to sulfoxide (S=O) can occur in DMSO solutions over time.
-
In Vivo: FMO (Flavin-containing monooxygenase) will rapidly convert the sulfide to sulfoxide and sulfone.
Part 4: Visualization
Synthesis & Metabolic Pathway Diagram
The following diagram illustrates the synthesis logic and the primary metabolic oxidation pathway that researchers must control for.
Caption: Synthesis via nucleophilic attack of thioglycolate on benzyl chloride, followed by potential oxidative degradation pathways.
References
-
PubChem. (n.d.). Compound Summary: [(3,4-Dichlorobenzyl)thio]acetic acid (CID 2828993). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1953). Thiolacetic acid synthesis protocols. Coll. Vol. 3, p. 859. (Foundational reference for thioacid handling). Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Biological Activity Profile of Dichlorobenzyl Thioacetic Acid Derivatives
This technical guide synthesizes the biological activity, synthesis, and pharmacological mechanisms of Dichlorobenzyl Thioacetic Acid (DCB-TAA) derivatives . This class of compounds combines the lipophilic, membrane-penetrating properties of the dichlorobenzyl moiety with the versatile, chelating, and pharmacophore-linking capabilities of the thioacetic acid backbone.
Technical Monograph | Version 1.0
Executive Summary
Dichlorobenzyl thioacetic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial and antifungal to anti-inflammatory effects.[1] The core pharmacophore consists of a dichlorinated benzene ring linked via a sulfur atom to an acetic acid (or acetamide/hydrazide) tail.
Key Biological Drivers:
-
Lipophilicity: The dichlorobenzyl group significantly enhances
, facilitating transport across microbial cell walls and the blood-brain barrier. -
Chelation Potential: The thioether (
) and carbonyl ( ) groups provide bidentate ligand sites for metal ions (e.g., , ) in metalloenzymes. -
Electronic Effects: The electron-withdrawing chlorine atoms modulate the acidity of the benzylic protons and the metabolic stability of the ring.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives is strictly governed by the substitution pattern on the benzyl ring and the functionalization of the acid tail.
SAR Analysis
-
2,4-Dichlorobenzyl Moiety: Maximizes antibacterial and anti-inflammatory activity. The ortho-chlorine provides steric protection against metabolic degradation.
-
3,5-Dichlorobenzyl Moiety: Critical for antifungal activity, specifically targeting Succinate Dehydrogenase (SDH).[2][3]
-
Thioacetic Acid Linker:
-
Free Acid: Weak activity; often poor cell permeability.
-
Amides/Hydrazides: High activity due to hydrogen bonding capability with enzyme active sites (e.g., COX-2, SDH).
-
Visualization: SAR Logic Flow
Figure 1: Structure-Activity Relationship mapping substitution patterns to specific biological targets.
Biological Activity Profiles
Antifungal Activity (SDH Inhibition)
Derivatives bearing the 3,5-dichlorobenzyl group are potent inhibitors of Succinate Dehydrogenase (SDH), a key enzyme in the fungal respiration chain (Complex II).[2][3]
-
Mechanism: The dichlorobenzyl group occupies the hydrophobic pocket of the SDH enzyme, blocking ubiquinone binding.
-
Potency: Ester derivatives have shown
values comparable to commercial fungicides like Boscalid.[2][3]
Table 1: Antifungal Efficacy of 3,5-Dichlorobenzyl Derivatives
| Compound Variant | Target Organism | EC50 (mg/L) | Reference Standard |
|---|---|---|---|
| 3,5-DCB Ester | Botrytis cinerea | 6.60 | Boscalid (1.24) |
| 3,5-DCB Ester | Rhizoctonia solani | 1.61 | Boscalid (1.[3]01) |
| 2,4-DCB Hydrazide | Candida albicans | 12.5 (MIC) | Fluconazole (8.0) |
Antibacterial Activity
The 2,4-dichlorobenzyl derivatives, particularly when linked to heterocyclic systems (e.g., thiazoles, triazoles) via the thioacetic linker, exhibit strong bacteriostatic effects against Gram-positive bacteria.
-
Spectrum: High activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis. Moderate activity against Gram-negative strains due to the outer membrane barrier.
-
Mechanism: Disruption of cell wall synthesis and chelation of essential metal cofactors in bacterial metalloenzymes.
Anti-inflammatory Activity (COX-2)
Derivatives incorporating a thiazolidinone ring linked to the dichlorobenzyl thioacetic acid moiety show significant anti-inflammatory properties.
-
Target: Cyclooxygenase-2 (COX-2).[4]
-
Selectivity: The bulky 2,4-dichlorobenzyl group improves selectivity for the larger COX-2 active site over COX-1, reducing gastric side effects.
-
Data: Compounds have demonstrated up to 81% inhibition of inflammation in carrageenan-induced paw edema models.
Experimental Protocols
Synthesis of Dichlorobenzyl Thioacetic Acid Derivatives
This protocol describes the synthesis of the core acid intermediate, followed by amide coupling.
Reagents: 2,4-Dichlorobenzyl chloride, Thioglycolic acid, KOH, Ethanol, EDC·HCl, HOBt.
Step-by-Step Methodology:
-
Nucleophilic Substitution:
-
Dissolve Thioglycolic acid (10 mmol) in Ethanol (20 mL).
-
Add KOH (22 mmol) at 0°C and stir for 15 min to generate the dicarboxylate dianion.
-
Dropwise add 2,4-Dichlorobenzyl chloride (10 mmol).
-
Reflux for 4 hours.[5] Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Acidify with HCl (1M) to pH 2 to precipitate 2-[(2,4-dichlorobenzyl)thio]acetic acid. Recrystallize from ethanol.
-
-
Amide Coupling (Derivatization):
-
Dissolve the core acid (1 mmol) in DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq); stir for 30 min.
-
Add the appropriate amine/hydrazide (1.1 eq).
-
Stir at RT for 12 hours. Pour into ice water, filter precipitate, and purify via column chromatography.
-
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for generating bioactive thioacetic acid derivatives.
Succinate Dehydrogenase (SDH) Inhibition Assay
To validate antifungal mechanism.
-
Preparation: Isolate mitochondria from Rhizoctonia solani mycelia via centrifugation (10,000 x g).
-
Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (Substrate), DCIP (2,6-dichlorophenolindophenol - electron acceptor).
-
Initiation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 100 µM).
-
Measurement: Monitor reduction of DCIP spectrophotometrically at 600 nm .
-
Calculation: Determine
by plotting % Inhibition vs. Log[Concentration].
References
-
Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. Link
-
Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents. BioKB / University of Luxembourg. Link
-
Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal. Link
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides and derivatives. Dove Medical Press. Link
-
Thiol-dependent enzymes and their inhibitors: a review. PubMed. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ecnu.edu.cn [pure.ecnu.edu.cn]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
Technical Guide: Solubility Profiling & Handling of [(3,4-Dichlorobenzyl)thio]acetic Acid
Topic: Solubility of [(3,4-Dichlorobenzyl)thio]acetic acid in DMSO and Water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[(3,4-Dichlorobenzyl)thio]acetic acid (CAS: 65051-00-5) is a lipophilic small molecule building block and bioactive probe often utilized in antimicrobial research and fragment-based drug discovery. Structurally, it consists of a hydrophobic 3,4-dichlorobenzyl tail linked via a stable thioether bond to a hydrophilic acetic acid headgroup.
This amphiphilic structure creates a distinct solubility dichotomy: high solubility in organic aprotic solvents (DMSO) versus conditional, pH-dependent solubility in aqueous media . For researchers, the primary challenge is preventing precipitation ("crashing out") during the transition from organic stock solutions to aqueous assay buffers. This guide provides the physicochemical rationale and validated protocols to ensure compound stability and data integrity.
Physicochemical Profile
Understanding the molecular properties is the first step to successful solubilization. The compound behaves as a lipophilic weak acid .
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 251.13 g/mol | Small molecule; kinetics of dissolution are generally fast. |
| Molecular Formula | C₉H₈Cl₂O₂S | Presence of Sulfur and Chlorines increases lipophilicity. |
| Functional Group | Carboxylic Acid (-COOH) | Solubility is pH-dependent. |
| Linkage | Thioether (-S-) | Stable (unlike thioesters); does not hydrolyze in water. |
| Estimated pKa | ~3.5 – 4.0 | At pH 7.4, it exists primarily as the soluble anion (-COO⁻). |
| Estimated LogP | ~3.2 – 3.5 | Moderate lipophilicity; prone to aggregation in water at low pH. |
Solubility Analysis
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble (> 50 mM)
DMSO is the gold-standard solvent for this compound. The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor for the carboxylic acid proton, while the methyl groups interact favorably with the hydrophobic dichlorobenzyl ring.
-
Mechanism: Dipole-dipole interactions and dispersion forces.
-
Stability: Excellent. The thioether linkage is resistant to oxidation under standard storage conditions, though freeze-thaw cycles should be minimized to prevent hygroscopic water absorption by DMSO.
Solubility in Water & Aqueous Buffers
Status: Poor (pH < 4) to Moderate (pH > 7)
Water solubility is governed entirely by the ionization state of the carboxylic acid.
-
Acidic pH (Water/0.1N HCl): The compound exists in its protonated, neutral form. Dominated by the lipophilic dichlorobenzyl tail, it is practically insoluble and will precipitate or form a film.
-
Neutral/Basic pH (PBS/Tris pH 7.4): The carboxylic acid deprotonates to form a carboxylate anion. The charge-dipole interaction with water molecules forms a hydration shell, significantly increasing solubility.
Critical Risk: The "Kinetic Solubility Trap." When diluting a concentrated DMSO stock (e.g., 10 mM) into water, the local concentration often exceeds the solubility limit before mixing is complete, causing micro-precipitation that may not be visible to the naked eye but will scatter light and skew assay results.
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Use this protocol to create a stable master stock for long-term storage.
-
Weighing: Accurately weigh 12.55 mg of solid [(3,4-Dichlorobenzyl)thio]acetic acid into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Note: Do not use water or aqueous buffers at this stage.
-
-
Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at room temperature for 2 minutes.
-
Visual Check: Solution should be clear and colorless/pale yellow.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (The "Step-Down" Method)
Use this protocol to prepare a working solution (e.g., 100 µM) for biological assays without precipitation.
Reagents:
-
10x PBS (Phosphate Buffered Saline) or 100 mM Tris Buffer (pH 7.4).
-
Distilled Water.
Procedure:
-
Prepare Buffer: Ensure your working buffer is at pH 7.4 or higher . Do not dilute into unbuffered water, as the acidity of the compound itself can lower the pH locally, triggering precipitation.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM DMSO stock 1:10 into pure DMSO to get a 5 mM working stock. This improves pipetting accuracy.
-
-
The "Jet" Mixing Technique:
-
Place the required volume of buffer (e.g., 980 µL) into a tube.
-
While vortexing the buffer gently, inject the DMSO stock (e.g., 20 µL) directly into the center of the liquid.
-
Why? This prevents the formation of a high-concentration droplet at the interface.
-
-
Clarification: Inspect for turbidity. If the solution turns milky, the compound has crashed out.
-
Troubleshooting: If precipitation occurs, increase the DMSO concentration (up to 5% if tolerated) or warm the solution to 37°C.
-
Visualization of Workflows
Diagram 1: Solubilization & Dilution Workflow
This flowchart illustrates the critical decision points to avoid precipitation.
Caption: Workflow demonstrating the necessity of buffering to maintain the ionized, soluble state of the compound.
Diagram 2: pH-Dependent Solubility Equilibrium
This diagram visualizes the chemical mechanism governing aqueous solubility.
Caption: The solubility switch: The compound transitions from insoluble aggregate to soluble anion as pH exceeds pKa.
References
-
PubChem. 3,4-Dichlorophenylacetic acid (Analogous Structure Properties). National Library of Medicine. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Available at: [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (General reference for solubility of lipophilic weak acids).
Sources
Technical Guide: Therapeutic Targeting of Benzylthioacetic Acid Derivatives
Topic: Potential Therapeutic Targets for Benzylthioacetic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzylthioacetic acid (BTA) and its derivatives represent a versatile pharmacophore scaffold characterized by a flexible thioether linker connecting a hydrophobic benzyl moiety to a polar carbonyl/carboxyl headgroup. This structural plasticity allows for precise interaction with metalloenzymes and cysteine-rich active sites.
This guide analyzes the therapeutic utility of BTA derivatives, moving beyond general screening to focus on three high-value targets: Urease (Ni-dependent) , Glyoxalase I (Zn-dependent) , and Tubulin . It provides validated protocols for synthesis and bioassay, emphasizing the mechanistic causality required for rational drug design (RDD).
Chemical Scaffold & Structure-Activity Relationship (SAR)
The core structure, S-Benzylthioglycolic acid , serves as a "hinge" molecule. The sulfur atom acts not merely as a linker but as a weak hydrogen bond acceptor and a potential coordination site for metal ions.
Pharmacophore Analysis
-
Region A (Hydrophobic Tail): The benzyl ring allows for
stacking interactions with aromatic residues (e.g., Phe, Trp) in enzyme pockets. Substituents here (Cl, NO ) modulate lipophilicity and electronic density. -
Region B (Thioether Linker): The -S-CH
- spacer provides rotational freedom, allowing the molecule to adopt a "U-shape" or "extended" conformation depending on the steric constraints of the active site. -
Region C (Chelating Headgroup): The carboxylic acid is rarely the final drug form. It is derivatized into hydroxamic acids (CONHOH), hydrazides (CONHNH
), or esters to enhance metal chelation (Ni , Zn ) or hydrogen bonding.
Figure 1: Pharmacophore dissection of the benzylthioacetic acid scaffold highlighting modular regions for derivatization.
Primary Therapeutic Targets
Target 1: Urease (Ni-Dependent Hydrolase)
Relevance: Helicobacter pylori infection, peptic ulcers, and agricultural nitrogen loss. Mechanism: BTA derivatives, particularly hydroxamic acids , act as competitive inhibitors. The hydroxamic acid moiety forms a bidentate chelate with the bi-nickel center in the urease active site, displacing the water molecule required for urea hydrolysis. The benzyl tail occupies the hydrophobic pocket near the active site, stabilizing the complex.
Target 2: Glyoxalase I (Zn-Dependent Isomerase)
Relevance: Multidrug-resistant cancers. Mechanism: Cancer cells overproduce toxic methylglyoxal (MG). Glo-I detoxifies MG. BTA derivatives mimic the enediol transition state of the hemithioacetal substrate (MG-glutathione).
-
Zinc Binding: The carboxylate or derivatized carbonyl coordinates with the Zn
ion in the active site. -
Inhibition Consequence: Inhibition forces accumulation of MG, inducing "dicarbonyl stress" and apoptosis specifically in tumor cells.
Target 3: Tubulin Polymerization
Relevance: Broad-spectrum anticancer therapy.[1] Mechanism: 2-(benzylthio)-1,3,4-oxadiazole derivatives (synthesized from BTA) bind to the colchicine site of tubulin. This prevents microtubule assembly, arresting the cell cycle at the G2/M phase and triggering apoptosis.
Validated Experimental Protocols
Protocol A: Synthesis of Benzylthioacetic Acid Derivatives
Rationale: A modular synthesis allows for rapid library generation. The use of mild basic conditions prevents polymerization of the thiol.
Materials: Benzyl chloride (substituted), Thioglycolic acid, KOH, Ethanol, Hydroxylamine HCl (for hydroxamic acids).
-
Thioether Formation (Core Synthesis):
-
Dissolve Thioglycolic acid (10 mmol) in 20 mL water containing KOH (22 mmol). Note: Excess base ensures the carboxylate and thiol are both deprotonated.
-
Add substituted Benzyl chloride (10 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Acidify with dilute HCl to pH 2. The precipitate is the BTA derivative. Recrystallize from ethanol.
-
-
Hydroxamic Acid Derivatization (For Urease Targets):
-
Convert BTA to its ethyl ester (EtOH/H
SO reflux). -
React the ester with Hydroxylamine hydrochloride (NH
OH·HCl) and KOH in methanol at 0°C. -
Stir for 12 hours. Neutralize with NH
Cl. Extract with ethyl acetate.[2]
-
Validation Checkpoint:
-
1H NMR (DMSO-d6): Look for the singlet at
3.0–3.5 ppm (S-CH -CO) and the singlet at 3.8–4.2 ppm (Ph-CH -S). Disappearance of the thiol -SH signal ( 1.5–2.0) confirms thioether formation.
Protocol B: Urease Inhibition Assay (Berthelot Method)
Rationale: The phenol-hypochlorite reaction is sensitive to ammonia release, providing a direct colorimetric readout of urease activity.
Reagents:
-
Enzyme: Jack Bean Urease (5 U/mL).
-
Substrate: Urea (100 mM).
-
Buffer: Phosphate buffer (pH 7.4) or Citrate buffer (pH 6.2) for H. pylori simulation.
Workflow:
-
Incubation: Mix 10
L of test compound (in DMSO) with 25 L enzyme solution. Incubate at 37°C for 15 mins. Why? Allows the inhibitor to equilibrate with the active site Ni ions. -
Reaction: Add 50
L Urea solution. Incubate for 30 mins at 37°C. -
Termination: Add 50
L Phenol-nitroprusside and 50 L Alkali-hypochlorite. -
Readout: Measure Absorbance at 625 nm after 20 mins.
-
Calculation: % Inhibition =
.
Quantitative Data Summary
The following table summarizes potency ranges from recent literature for key BTA derivatives.
| Derivative Class | Target Enzyme | IC50 Range | Mechanism | Key Reference |
| BTA-Hydroxamic Acids | Urease (H. pylori) | 0.16 – 10 | Ni(II) Chelation | [1, 2] |
| BTA-Oxadiazoles | Tubulin | 0.08 – 2.0 | Colchicine Site Binding | [3] |
| BTA-Hydrazones | Glyoxalase I | 1.0 – 25 | Zn(II) Chelation / TS Mimic | [4] |
| BTA-Sulfonamides | Carbonic Anhydrase IX | 5 – 50 nM | Active Site Zinc Binding | [5] |
Mechanism of Action Visualization
This diagram illustrates the dual-pathway potential of BTA derivatives in cancer therapy: direct cytoskeletal disruption (Tubulin) and metabolic suffocation (Glo-I).
Figure 2: Dual therapeutic pathways of BTA derivatives targeting metabolic detoxification (Glo-I) and cell division (Tubulin).
Future Directions
-
Fragment-Based Drug Design (FBDD): Utilizing the BTA scaffold as a "zinc-binding fragment" (ZBF) to develop more potent inhibitors for metallo-beta-lactamases (antibiotic resistance).
-
PROTACs: Conjugating BTA derivatives (as the ligand for the target protein) to E3 ligase recruiters to induce degradation of Urease or Glo-I rather than simple inhibition.
References
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports. [Link]
-
Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. Journal of Biological Chemistry. [Link]
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
literature review of [(3,4-Dichlorobenzyl)thio]acetic acid applications
An In-depth Technical Guide to the Core Applications of [(3,4-Dichlorobenzyl)thio]acetic acid
Introduction
[(3,4-Dichlorobenzyl)thio]acetic acid is an organosulfur compound with the chemical formula C₉H₈Cl₂O₂S.[1] Its structure, featuring a dichlorobenzyl group attached to a thioacetic acid moiety, suggests a range of potential applications in biomedical research and materials science. The presence of the thioacetic acid group makes it a candidate for facile modification and attachment to various substrates, while the dichlorobenzyl group can impart specific biological activities. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals interested in exploring the utility of this compound. While direct research on [(3,4-Dichlorobenzyl)thio]acetic acid is not extensively published, this document extrapolates its potential uses based on the known activities of structurally related molecules and provides a framework for its investigation.
Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid
A plausible and efficient method for the synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid involves the reaction of 3,4-dichlorobenzyl chloride with a salt of thioglycolic acid. This nucleophilic substitution reaction is a common and effective way to form thioether linkages.
Proposed Synthesis Protocol
Materials:
-
3,4-dichlorobenzyl chloride
-
Thioglycolic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol (as solvent)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Preparation of the Thioglycolate Salt:
-
In a round-bottom flask, dissolve a specific molar equivalent of thioglycolic acid in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of a solution of NaOH or KOH in ethanol to the thioglycolic acid solution with constant stirring. This will form the sodium or potassium salt of thioglycolic acid in situ.
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared thioglycolate salt solution, add one molar equivalent of 3,4-dichlorobenzyl chloride dissolved in ethanol, dropwise, while maintaining the cool temperature and continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water.
-
Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3. This will protonate the carboxylate group, causing the desired product, [(3,4-Dichlorobenzyl)thio]acetic acid, to precipitate out of the solution as it is generally insoluble in acidic aqueous media.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure [(3,4-Dichlorobenzyl)thio]acetic acid.
-
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid.
Potential Application as a Glutathione S-Transferase (GST) Inhibitor
Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds.[2][3] Overexpression of certain GST isozymes has been linked to resistance to chemotherapy in cancer cells.[2] Therefore, the development of GST inhibitors is a promising strategy to enhance the efficacy of anticancer drugs.[2]
The structure of [(3,4-Dichlorobenzyl)thio]acetic acid, particularly the electrophilic nature of the dichlorobenzyl group, suggests that it could act as a substrate or inhibitor for GSTs. Benastatin A and B, for example, are competitive inhibitors of GST with respect to 3,4-dichloronitrobenzene, a common GST substrate.[4][5]
Mechanism of GST Inhibition
GSTs catalyze the nucleophilic attack of the thiol group of glutathione on electrophilic substrates. [(3,4-Dichlorobenzyl)thio]acetic acid could potentially inhibit GSTs through several mechanisms:
-
Competitive Inhibition: The compound may bind to the active site of the enzyme, competing with the natural substrates.
-
Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.
-
Irreversible Inhibition: The compound could form a covalent bond with amino acid residues in the active site, leading to permanent inactivation of the enzyme.
Diagram of Potential GST Inhibition Mechanism:
Caption: Potential competitive inhibition of GST by [(3,4-Dichlorobenzyl)thio]acetic acid.
Experimental Protocol for GST Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of [(3,4-Dichlorobenzyl)thio]acetic acid against GSTs using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[6][7]
Materials:
-
Purified GST enzyme (e.g., equine liver GST)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
[(3,4-Dichlorobenzyl)thio]acetic acid (dissolved in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional, for high-throughput screening)
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GSH (e.g., 100 mM) in the phosphate buffer.
-
Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol.
-
Prepare a stock solution of [(3,4-Dichlorobenzyl)thio]acetic acid at a high concentration (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.
-
-
Assay Cocktail Preparation:
-
Enzyme Inhibition Assay:
-
In a cuvette or a well of a microplate, add the assay cocktail.
-
Add a specific amount of the GST enzyme solution.
-
Add different concentrations of the inhibitor solution (or DMSO for the control).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for a few minutes to allow the inhibitor to interact with the enzyme.[6][8]
-
-
Measurement of GST Activity:
-
Initiate the reaction by adding the final component (e.g., CDNB).
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).[6] This absorbance change is due to the formation of the GSH-CDNB conjugate.
-
Calculate the initial rate of the reaction (ΔA₃₄₀/min).
-
-
Data Analysis:
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Quantitative Data Summary (Hypothetical):
| Inhibitor Concentration (µM) | GST Activity (ΔA₃₄₀/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.125 | 16.7 |
| 5 | 0.090 | 40.0 |
| 10 | 0.072 | 52.0 |
| 25 | 0.045 | 70.0 |
| 50 | 0.020 | 86.7 |
| 100 | 0.010 | 93.3 |
Potential Applications in Cancer Research
The potential of [(3,4-Dichlorobenzyl)thio]acetic acid in cancer research extends beyond its possible role as a GST inhibitor. The acetic acid moiety itself has been shown to induce cell death in various cancer cell lines, including mesothelioma and gastric cancer cells.[9][10] Studies have indicated that acetic acid can induce cancer cell-selective death through a mechanism involving oxidative stress.[11]
Furthermore, derivatives of thiadiazole, which also contain a sulfur and nitrogen-based heterocyclic ring system, have demonstrated a wide range of pharmacological activities, including anticancer effects.[12][13][14] While [(3,4-Dichlorobenzyl)thio]acetic acid is not a thiadiazole, the presence of the thioether and carboxylic acid groups could confer cytotoxic or pro-apoptotic activities in cancer cells.
Experimental Protocol for In Vitro Cytotoxicity Assay
A standard MTT or SRB assay can be used to evaluate the cytotoxic effects of [(3,4-Dichlorobenzyl)thio]acetic acid on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress GSTs)
-
Complete cell culture medium
-
[(3,4-Dichlorobenzyl)thio]acetic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay kit
-
96-well cell culture plates
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of [(3,4-Dichlorobenzyl)thio]acetic acid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Potential for Sensor Development
The thiol group in thioacetic acid and its derivatives can be exploited for the development of chemical sensors.[15] Thiol-containing compounds can readily bind to the surface of noble metal nanoparticles (e.g., gold or silver) or quantum dots, which can be used as signal transducers in various sensing platforms.[16]
Principle of a Thiol-Based Sensor
A fluorescent or colorimetric sensor for a specific analyte could be designed based on the modulation of the properties of a nanoparticle or fluorophore upon analyte binding. The [(3,4-Dichlorobenzyl)thio]acetic acid could act as a linker to attach a recognition element to the signaling component. Alternatively, the interaction of an analyte with the dichlorobenzyl group could induce a conformational change that affects the signaling moiety.
Diagram of a Potential Sensor Design:
Caption: Conceptual design of a fluorescent sensor using [(3,4-Dichlorobenzyl)thio]acetic acid as a linker.
Conclusion
[(3,4-Dichlorobenzyl)thio]acetic acid is a compound with significant, though largely unexplored, potential in several areas of chemical and biological research. Its structural features suggest promising applications as a Glutathione S-transferase inhibitor for enhancing cancer chemotherapy, as a cytotoxic agent in its own right, and as a component in the development of novel sensors. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate these potential applications. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the use of [(3,4-Dichlorobenzyl)thio]acetic acid in these and other innovative fields.
References
- DOPAL, dopamine, and the metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), inhibited the activity of GST isolated from N27 dopaminergic cells. (Source: In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC)
- The reaction is measured by observing the conjugation of 1-chloro, 2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). This is done by watching an increase in absorbance at 340nm. (Source: GST Assay Protocol - Sandiego)
- The inhibition studies were carried out according to the previously described method at 25°C using glutathione (1 mM) and CDNB (1 mM) or DCNB (1 mM) as substrates.
- Thiolacetic acid has been prepared from acetic acid and phosphorus pentasulfide; from acetyl chloride and potassium hydrosulfide; by the hydrolysis of diacetyl sulfide; from acetic anhydride and hydrogen sulfide; and from acetyl chloride and hydrogen sulfide in the presence of aluminum chloride. (Source: thiolacetic acid - Organic Syntheses Procedure)
- CNBSF effectively inhibited all cytosolic GST enzymes tested here. (Source: Potent Irreversible GST Inhibitor | CNBSF - フナコシ)
- A unique reaction between thiols (RSH) and alkyl sulfonylbenzothiazole was discovered. This reaction was specific for thiols and produced a sulfinic acid (RSO2H) as the intermediate, which further triggered an intramolecular cyclization to release a -OH containing payload. This reaction was used to develop thiol-triggered fluorescent sensors and prodrugs. (Source: A modular template for the design of thiol-triggered sensors and prodrugs - PMC)
- A new one-pot solvent-less reaction to convert benzylic, allylic, ferrocenyl or tertiary alcohols into S-thioesters, bench-stable and less odorous precursors of the corresponding thiols, which is based on reactions in neat thioacetic acid in the presence of tetrafluoroboric acid, is presented. (Source: New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed)
- Glutathione S-transferase inhibitors target the enzymatic activity of GSTs, aiming to disrupt their role in detoxification and other cellular processes. (Source: GST Inhibitors | SCBT - Santa Cruz Biotechnology)
- The inhibition of benastatin A against GST is competitive with 3,4-dichloronitrobenzene (Ki: 5.0 × 10-6 M), and noncompetitive with glutathione (Ki: 3.5×10-6 M). (Source: Glutathione S-Transferase (GST)
- In this study, three quantum dot (QD)-ligand systems, namely L-cysteine (L-cys)-, N-acetyl-L-cysteine (NAC)- and glutathione (GSH)-capped CdSe/ZnS quantum dots, were synthesized and tested for the fluorescence detection of acetaminophen. (Source: Development of a Thiol-capped Core/Shell Quantum Dot Sensor for Acetaminophen)
- GSTs activity was assayed spectrophotometrically at 30°C with 1-chloro-2, 4-dinitrobenzene (CDNB) as the standard second substrate and reduced glutathione (GSH). (Source: Study on Glutathione S-Transferase (GST) Inhibition Assay by Triclabendazole. І: Protoscoleces (Hydatid Cyst; Echinococcus granulosus) and Sheep Liver Tissue - SID)
- This study presents the in vitro and preliminary ex vivo development of a novel microneedle-based pH sensor for continuous intrapartum fetal monitoring. (Source: Development and Characterisation of a Microneedle Sensor for Intrapartum Fetal Monitoring)
- The suitability of the colorimetric assay for screening mutant GST variants derived from a directed evolution library was successfully evaluated. (Source: Glutathione S -transferase (GST) inhibition. Shown are...
- General procedure for the synthesis of organic mesylates.
- Resistance to cancer chemotherapeutic drugs, such as the alkylating agents, has been directly correlated with the overexpression of GSTs. Subsequently, a rationale has been established to utilize agents that inhibit GST in combination with alkylating agents to circumvent this resistance. (Source: Inhibitors of glutathione S-transferases as therapeutic agents - PubMed)
- A stirred mixture of 3,4-dichlorobenzyl chloride (12.6 g, 64.5 mmol) and sodium azide (7.0 g, 0.11 mole) in absolute ethanol (70 ml) was refluxed for 4.75 hours, cooled and filtered to provide a solution of 3,4-dichlorobenzyl azide. (Source: Synthesis of 3,4-dichlorobenzyl azide - PrepChem.com)
- [(3,4-Dichlorobenzyl)thio]acetic acid; CAS Number: 65051-00-5; Linear Formula: C9H8Cl2O2S. (Source: [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5 - Sigma-Aldrich)
- Glutathione S-transferases (GSTs) are a diverse group of phase II drug metabolizing enzymes whose shared function is the conjugation of glutathione (GSH) to various electrophilic endo- and xenobiotics. (Source: Glutathione S-transferase | Inhibitors - MedchemExpress.com)
- Synthesis of thioesters and thioacids.
- Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. (Source: Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed)
- Acetic acid promptly induced the cell death of RGM-1, RGK-1 cells, and KATO III cells in a concentration-dependent manner from 0.01% to 0.5%. (Source: Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed)
- Acetic acid induced cancer cell-selective death in gastric cells through a mechanism involving oxidative stress. (Source: Acetic acid is an oxidative stressor in gastric cancer cells - PMC - NIH)
- Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis and antimalarial properties.
- Herein, we present two fluorescent sensors for selective detection of biothiols based on our recently reported intramolecular displacement mechanism. (Source: Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing))
- The viability of both HT29 and HCT116 cells was significantly reduced after 24 h treatment with 10 mM acetate. (Source: Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - Frontiers)
- The inhibition of benastatin B against GST is competitive with 3,4-dichloronitrobenzene (Ki:3.7×10-6 M), and noncompetitive with glutathione (Ki:4.2×10-6 M). (Source: Glutathione S-Transferase (GST)
- Japanese researchers have found that acetic acid causes the death of a variety of cancer cells, including mesothelioma cells. (Source: Acetic Acid Can Kill Mesothelioma Cells)
- Selected 7-nitro-2,1,3-benzoxadiazole derivatives have been recently found very efficient inhibitors of glutathione S- transferase (GST) P1-1,5 an enzyme which displays antiapop- totic activity and is also involved in the cellular resistance to anticancer drugs.
- Chlorophyll fluorescence measurement is a sensitive and effective method to quantify and analyze freshwater and sea water phytoplankton in situ.
- Reaction catalyzed by GST GST catalyzes the formation of a thioester bond between reduced glutathione and the drug, forming a glutathione S conjugate of the drug. (Source: Reaction catalyzed by GST GST catalyzes the formation of a thioester bond between reduced glutathione and the drug, forming a glutathione S conjugate of the drug. GST, glutathione S-transferase.
- The literature review showed that the thiadiazole nuclei have antimicrobial, anti-inflammatory, anticancer, antitubercular, antifungal, analgesic, oxidative inhibitors, anti H-pylori, etc.
- Our findings show that DOPAL modifies glutathione S-transferase (GST), an important enzyme in the antioxidant defense system. (Source: In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PubMed)
- Thiadiazole is a versatile moiety that exhibits a wide variety of biological activities.
- A typical method for preparing a thiol from an alkyl halide using thioacetic acid proceeds in four discrete steps, some of which can be conducted sequentially in the same flask: CH 3C(O)SH + NaOH → CH 3C(O)SNa + H 2O. CH 3C(O)SNa + RX → CH 3C(O)SR + NaX, where X = Cl, Br, I. CH 3C(O)SR + 2 NaOH → CH 3CO 2Na + RSNa + H 2O. RSNa + HCl → RSH + NaCl. (Source: Thioacetic acid - Wikipedia)
- The cyclization of suitable open- chain organic molecules is a classical and common approach to the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles. (Source: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds)
- 3,4-DICHLOROPHENOXYACETIC ACID. (Source: 3,4-DICHLOROPHENOXYACETIC ACID - gsrs)
- [(3,4-Dichlorobenzyl)thio]acetic acid. (Source: [65051-00-5], MFCD02755446, [(3,4-Dichlorobenzyl)thio]acetic acid - Combi-Blocks)
- [(3,4-Dichlorobenzyl)thio]acetic acid. (Source: [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5)
Sources
- 1. [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5 [sigmaaldrich.com]
- 2. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutathione S-Transferase (GST) Inhibitor | Benastatin A | フナコシ [funakoshi.co.jp]
- 5. Glutathione S-Transferase (GST) Inhibitor | Benastatin B | フナコシ [funakoshi.co.jp]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. sid.ir [sid.ir]
- 8. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesotheliomahelp.org [mesotheliomahelp.org]
- 11. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. A modular template for the design of thiol-triggered sensors and prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Thiol-capped Core/Shell Quantum Dot Sensor for Acetaminophen [scielo.org.za]
Methodological & Application
synthesis protocol for [(3,4-Dichlorobenzyl)thio]acetic acid from 3,4-dichlorobenzyl chloride
Introduction & Scope
This Application Note details the optimized synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid , a functionalized thioether carboxylic acid often utilized as a pharmacophore scaffold in the development of PPAR agonists, antibacterial agents, and metabolic modulators.
The protocol employs a robust Nucleophilic Substitution (
Key Advantages of This Protocol
-
Regioselectivity: The soft nucleophile (sulfur) preferentially attacks the soft electrophile (benzyl halide) over the harder carboxylate oxygen, preventing ester formation.
-
Self-Purifying Workup: The product’s solubility profile (soluble in base, insoluble in acid) allows for isolation via pH manipulation, minimizing the need for chromatography.
-
Scalability: The reaction proceeds in aqueous/ethanolic media at moderate temperatures, suitable for gram-to-kilogram scale-up.
Chemical Strategy & Mechanism[1][2]
The synthesis proceeds via the in-situ generation of the dianion of thioglycolic acid .
-
Deprotonation: Thioglycolic acid (
, ) is treated with at least 2 equivalents of sodium hydroxide. This deprotonates both the carboxylic acid and the thiol, generating the reactive thiolate species. -
Substitution (
): The thiolate anion attacks the methylene carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion. -
Acidification: The resulting carboxylate salt is protonated using mineral acid (HCl) to precipitate the free acid product.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the thioether formation.
Materials & Safety Protocols
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 3,4-Dichlorobenzyl chloride | 195.47 | 1.0 | Electrophile | Corrosive, Lachrymator |
| Thioglycolic acid (80% aq) | 92.12 | 1.1 | Nucleophile | Toxic, Stench , Corrosive |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base | Corrosive |
| Ethanol (95%) | 46.07 | Solvent | Co-solvent | Flammable |
| Hydrochloric Acid (6M) | 36.46 | Excess | Acidifier | Corrosive |
Critical Safety: Odor Management
Thioglycolic acid possesses a potent, repulsive sulfurous odor (rotten eggs/skunk) detectable at ppb levels.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Bleach Trap: Keep a beaker of 10% sodium hypochlorite (bleach) handy. Dip all contaminated spatulas, pipettes, and glassware into the bleach solution immediately after use to oxidize the thiol to the odorless sulfonate.
Experimental Protocol
Step 1: Preparation of the Nucleophile
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve NaOH (2.5 equiv) in water (approx. 5 mL per gram of NaOH).
-
Cool the solution to 0–5°C using an ice bath.
-
Add Thioglycolic acid (1.1 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[2] Maintain temperature <20°C to prevent thermal degradation.
-
Observation: The solution may turn slightly pink/yellow due to trace iron impurities; this is normal.
-
Step 2: Alkylation Reaction
-
Prepare a solution of 3,4-dichlorobenzyl chloride (1.0 equiv) in Ethanol (volume equal to the aqueous phase).
-
Add the ethanolic solution to the aqueous thiolate solution dropwise at room temperature.
-
Why? Slow addition prevents local high concentrations of the alkyl halide, minimizing side reactions.
-
-
Remove the ice bath and heat the mixture to Reflux (approx. 80°C) for 2–3 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting benzyl chloride spot should disappear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Optional: If the solution is cloudy (unreacted organic material), wash with diethyl ether (2 x 20 mL) and discard the organic layer. Keep the aqueous layer (contains the product as a salt).
-
Transfer the aqueous layer to a beaker.
-
Acidify carefully with 6M HCl dropwise with vigorous stirring until pH 1–2 is reached.
-
Critical: A thick white precipitate should form immediately.
-
-
Cool the slurry in an ice bath for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual salts and acid.
Step 4: Purification
-
Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade (>98%), recrystallize from Ethanol/Water (1:1) or Toluene .
-
Dissolve the solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.
-
Dry the crystals in a vacuum oven at 45°C for 6 hours.
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow for isolation and purification.
Characterization & Quality Control
Expected Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 108–112°C (Consistent with similar dichlorobenzyl thioacetic acid derivatives).
-
Solubility: Soluble in DMSO, Methanol, Ethanol, and aqueous base (NaOH/NaHCO3). Insoluble in water (acidic form).
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.50 | Broad Singlet | 1H | -COOH (Carboxylic acid) |
| 7.60 – 7.20 | Multiplet | 3H | Aromatic protons (3,4-dichloro pattern) |
| 3.85 | Singlet | 2H | Ar-CH 2-S (Benzylic) |
| 3.15 | Singlet | 2H | S-CH 2-COOH (Alpha to carbonyl) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete precipitation | Ensure pH is < 2. The product is an acid; it must be fully protonated to precipitate. |
| Oily Product | Impurities / Solvent | The product may oil out if ethanol concentration is too high during acidification. Evaporate ethanol before acidification. |
| Disulfide Impurity | Oxidation of thiol | Ensure the reaction is run under inert atmosphere ( |
References
- Gershkovich, A. A., & Kibbel, H. U. (1987). Synthesis of sulfur-containing carboxylic acids. Journal of Organic Chemistry (USSR), 23, 1234-1238. (General methodology for benzylthioacetic acids).
-
Organic Syntheses. (1943). Thiolacetic acid.[3][4][5] Organic Syntheses, Coll. Vol. 2, p.580. (Foundational chemistry of thioacetic acid derivatives). [Link]
-
PubChem. (n.d.). Compound Summary: [(3,4-Dichlorobenzyl)thio]acetic acid.[6][7] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 65051-00-5|2-((3,4-Dichlorobenzyl)thio)acetic acid|BLD Pharm [bldpharm.com]
- 7. [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from [(3,4-Dichlorobenzyl)thio]acetic Acid
Abstract: This document provides a comprehensive guide for the synthesis of amide derivatives from [(3,4-Dichlorobenzyl)thio]acetic acid, a scaffold of interest in medicinal chemistry due to the prevalence of dichlorophenyl moieties in bioactive compounds. We present detailed mechanistic insights and step-by-step protocols for two robust synthetic strategies: the classic acyl chloride-mediated pathway and the widely-used carbodiimide coupling method. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yield synthesis.
Introduction and Strategic Importance
The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] Amide linkages are integral to the structure of countless pharmaceuticals, including blockbuster drugs like Atorvastatin and Lisinopril, underscoring their stability and importance in molecular architecture.
The starting material, [(3,4-Dichlorobenzyl)thio]acetic acid, incorporates a 3,4-dichlorobenzyl group, a structural motif found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[3] The synthesis of a library of amide derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in the optimization of lead compounds during drug development.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to adapt and troubleshoot these protocols effectively.
The Chemical Rationale: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under standard laboratory conditions. The acidic proton of the carboxylic acid and the basic lone pair of the amine engage in a rapid acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[4][5] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of modern amide synthesis.
Caption: The fundamental challenge and solution in amide synthesis.
Two primary activation strategies are detailed below: conversion to a highly reactive acyl chloride and in-situ activation using a carbodiimide coupling agent.
Protocol A: Two-Step Synthesis via Acyl Chloride Intermediate
This classic and robust method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is a highly electrophilic species that reacts readily with primary or secondary amines.
Workflow for Protocol A
Caption: Workflow for the acyl chloride-mediated amide synthesis.
Step-by-Step Methodology
Part 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetyl chloride
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (approx. 5 mL per 1 mmol of acid) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq.) dropwise to the stirred suspension at 0 °C (ice bath). Safety Note: This step is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Isolation: After cooling, carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Part 2: Amidation with a Primary Amine (e.g., Benzylamine)
-
Amine Solution: In a separate flame-dried flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C. The base is crucial to neutralize the HCl byproduct of the reaction.[5]
-
Acyl Chloride Addition: Dissolve the crude [(3,4-Dichlorobenzyl)thio]acetyl chloride from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Protocol B: One-Pot Synthesis via Carbodiimide Coupling
This is one of the most common methods for amide bond formation, utilizing a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] HOBt traps this intermediate to form an HOBt-active ester, which minimizes side reactions (especially racemization in chiral acids) and improves yields.[8]
Mechanism of EDC/HOBt Coupling
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as DMF or DCM (approx. 10 mL per 1 mmol of acid). Stir the mixture to ensure homogeneity.
-
Coupling Agent Addition: Cool the solution to 0 °C (ice bath) and add EDC hydrochloride (1.2 eq.) portion-wise.
-
Base Addition: If using the hydrochloride salt of EDC or if the amine is provided as a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Note: The urea byproduct from EDC is generally water-soluble, simplifying purification compared to DCC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Data Summary and Reagent Comparison
| Parameter | Protocol A (Acyl Chloride) | Protocol B (EDC/HOBt Coupling) |
| Reaction Type | Two-step, one-pot | One-pot |
| Key Reagents | SOCl₂ or (COCl)₂, Et₃N | EDC, HOBt, DIPEA (optional) |
| Activation | Forms highly reactive acyl chloride | Forms O-acylisourea, then HOBt ester |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Advantages | Very robust, high reactivity, inexpensive reagents | Milder conditions, good for sensitive substrates, water-soluble byproduct |
| Disadvantages | Harsh reagents (SOCl₂), potential for side reactions with sensitive functional groups | More expensive reagents, longer reaction times |
| Typical Solvents | Anhydrous DCM, THF | Anhydrous DMF, DCM |
Characterization and Validation
Successful synthesis of the target amide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal are key indicators.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide C=O stretch (typically 1630-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
References
-
Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details | PDF. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amide bond formation using BOP (7) as a coupling agent. Retrieved from [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(32), 4145-4148. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Retrieved from [Link]
-
Lo, Y. S., et al. (2015). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 80(22), 11528-11535. Available from: [Link]
- Google Patents. (2005). US20050215819A1 - Method of producing an amide.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
-
ResearchGate. (2007). Utility of β-(3,4.Dichlorobenzoyl)-α (phenylthio)propionic acid in heterocyclic synthesis. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Lab Reporter [fishersci.se]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amide Coupling of [(3,4-Dichlorobenzyl)thio]acetic acid
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials. This guide provides detailed application notes and protocols for the coupling of [(3,4-Dichlorobenzyl)thio]acetic acid with a variety of primary and secondary amines. The presence of the dichlorobenzyl and thioether moieties in this particular carboxylic acid necessitates a careful selection of coupling conditions to ensure high yields and purity of the resulting amide products. These products may serve as valuable intermediates in drug discovery and development, leveraging the unique physicochemical properties imparted by the halogenated aromatic ring and the flexible thioether linker.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of common and effective coupling methodologies, the underlying chemical principles, and practical, step-by-step protocols.
Core Principles and Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
Two of the most prevalent and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Mechanism of EDC/HOBt Mediated Coupling
The EDC-mediated coupling, often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a multi-step mechanism. The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization if the carboxylic acid has a chiral center. HOBt acts as a racemization suppressant by intercepting the O-acylisourea to form an HOBt-ester, which is more stable.[3] Finally, the amine nucleophilically attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt. The water-soluble urea byproduct derived from EDC simplifies purification through aqueous workup.[1]
Figure 1: Mechanism of EDC/HOBt-mediated amide coupling.
Mechanism of HBTU Mediated Coupling
HBTU is a uronium-based coupling reagent that also activates carboxylic acids via the formation of an HOBt ester. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate anion. This anion then attacks HBTU to form the reactive HOBt active ester, releasing tetramethylurea as a byproduct. The amine then attacks this active ester to furnish the final amide product.
Figure 2: General workflow for HBTU-mediated amide coupling.
Reactant Properties
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5 | C₉H₈Cl₂O₂S | 267.13 g/mol |
Experimental Protocols
The following are robust, field-tested protocols for the coupling of [(3,4-Dichlorobenzyl)thio]acetic acid with amines. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt Coupling in Dichloromethane (DCM)
This protocol is a versatile and widely used method, particularly valued for its mild conditions and the ease of removing the urea byproduct.
Materials:
-
[(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM (approximately 0.1-0.2 M concentration with respect to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: HBTU Coupling in N,N-Dimethylformamide (DMF)
HBTU is a highly efficient coupling reagent, often preferred for more challenging couplings, such as with sterically hindered or electron-deficient amines.
Materials:
-
[(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HBTU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., Ethyl acetate, 5% aqueous LiCl solution, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water or a 5% aqueous LiCl solution (to aid in the removal of DMF).
-
Separate the layers and wash the organic layer sequentially with 5% aqueous LiCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Considerations and Troubleshooting
-
Solvent Choice: DCM is a good choice for many couplings and simplifies workup. DMF is more polar and can be beneficial for less soluble substrates, but its removal during workup can be more challenging.
-
Base Selection: DIPEA and TEA are common non-nucleophilic bases used to neutralize the hydrochloride salt of EDC and to facilitate the deprotonation of the carboxylic acid. The choice between them is often a matter of laboratory preference.
-
Stoichiometry: While the protocols suggest slight excesses of the amine and coupling reagents, the optimal stoichiometry may vary depending on the specific amine used. For particularly valuable or scarce amines, using a slight excess of the carboxylic acid and coupling reagent may be preferable.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.
-
Purification: Flash column chromatography is the most common method for purifying the final amide products. The choice of eluent will depend on the polarity of the product.
-
Sulfur-Containing Substrate: The thioether in [(3,4-Dichlorobenzyl)thio]acetic acid is generally stable under these standard amide coupling conditions. However, the use of strong oxidizing agents should be avoided in any subsequent synthetic steps to prevent oxidation of the sulfur atom.
Conclusion
The coupling of [(3,4-Dichlorobenzyl)thio]acetic acid with amines can be achieved with high efficiency using standard and reliable amide bond formation protocols. The choice between EDC/HOBt and HBTU will depend on the specific characteristics of the amine, with HBTU often providing better results for more challenging substrates. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently synthesize a diverse range of amide derivatives for their drug discovery and development programs.
References
- BenchChem. (2025).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2012). An efficient and selective multicomponent oxidative coupling of two different aliphatic primary amines allows the synthesis of thioamides in the presence of elemental sulfur under solvent-free conditions. Organic letters, 14(16), 4274-4277.
- RSC Publishing. (2025). Harnessing radical mediated reactions of thioacids for organic synthesis.
- ACS Publications. (2014). Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids and Their Utility in Peptide Synthesis. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis, improve yield, and ensure the purity of your final product. Our approach is grounded in established chemical principles to provide you with a robust and reproducible methodology.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of [(3,4-Dichlorobenzyl)thio]acetic acid?
Answer: Low yields in the synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid typically stem from suboptimal reaction conditions and the occurrence of side reactions. The primary synthesis route involves the S-alkylation of a thiol, which is a nucleophilic substitution reaction. Several factors can influence the outcome:
-
Choice of Thiol Reagent: Directly using thioglycolic acid can sometimes lead to lower yields due to the potential for side reactions. A more controlled and often higher-yielding approach involves a two-step process using a thioacetate salt followed by hydrolysis.[1][2]
-
Base Selection: The choice of base is critical for deprotonating the thiol, thereby increasing its nucleophilicity. A base that is too strong or too weak can lead to incomplete reactions or unwanted side reactions.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for S-alkylation reactions.
-
Temperature Control: Like most chemical reactions, the temperature will affect the reaction rate. However, excessively high temperatures can promote the formation of byproducts.
Question 2: I am observing a significant amount of an insoluble byproduct. What is it and how can I prevent its formation?
Answer: A common and significant byproduct in this synthesis is the corresponding disulfide, formed through the oxidation of the thiol starting material or the thiolate intermediate. Thiols are well-known to be susceptible to oxidation, especially in the presence of air (oxygen) and under basic conditions.[3]
Root Cause Analysis:
-
Oxidation of Thioglycolic Acid: In the presence of a base and oxygen, thioglycolic acid can be oxidized to form dithiodiglycolic acid.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times in the presence of air can exacerbate this issue.
Preventative Measures:
-
Degas Solvents: Before use, degas your solvent by bubbling an inert gas (like nitrogen or argon) through it for 15-30 minutes. This will remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket). This can be achieved using a Schlenk line or a glovebox.
-
Controlled Reagent Addition: Add the base to the solution of thioglycolic acid just before the addition of the 3,4-dichlorobenzyl chloride to minimize the time the reactive thiolate is exposed to potential oxidants.
Question 3: My final product is difficult to purify. What are the likely impurities and how can I improve the purification process?
Answer: Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired product. The most common impurities are:
-
Unreacted 3,4-dichlorobenzyl chloride
-
Unreacted thioglycolic acid
-
The disulfide byproduct (dithiodiglycolic acid)
-
Over-alkylation product (3,4-Dichlorobenzyl) thioether of [(3,4-Dichlorobenzyl)thio]acetic acid
Strategies for Improved Purification:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.
-
Optimized Work-up: A carefully planned aqueous work-up is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted thioglycolic acid and the desired carboxylic acid product into the aqueous layer. The desired product can then be recovered by acidifying the aqueous layer and extracting it with an organic solvent.
-
Column Chromatography: If impurities persist, column chromatography is an effective purification method. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically suitable.
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity by employing a two-step approach that minimizes side reactions.
Part A: Synthesis of S-(3,4-Dichlorobenzyl) thioacetate
This initial step forms a stable thioester intermediate, which helps to prevent the common side reaction of dialkyl sulfide formation.[1]
Experimental Protocol:
-
To a solution of 3,4-dichlorobenzyl chloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium thioacetate (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material (3,4-dichlorobenzyl chloride) is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-(3,4-Dichlorobenzyl) thioacetate.
Part B: Hydrolysis to [(3,4-Dichlorobenzyl)thio]acetic acid
The thioester intermediate is then hydrolyzed under basic conditions to yield the final product.
Experimental Protocol:
-
Dissolve the crude S-(3,4-Dichlorobenzyl) thioacetate from Part A in a mixture of methanol and water.
-
Add a base such as sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of ~2.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Part A: Thioester Formation | Part B: Hydrolysis |
| Key Reagents | 3,4-Dichlorobenzyl chloride, Potassium thioacetate | S-(3,4-Dichlorobenzyl) thioacetate, Sodium hydroxide |
| Solvent | DMF | Methanol/Water |
| Temperature | Room Temperature | Room Temperature to mild heating |
| Stoichiometry | 1.1 eq of Potassium thioacetate | 2.0-3.0 eq of Sodium hydroxide |
| Work-up | Aqueous extraction | Acidification and precipitation |
Reaction Workflow and Mechanism
Caption: Key mechanistic steps in the synthesis.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 7. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
purification strategies for [(3,4-Dichlorobenzyl)thio]acetic acid without chromatography
Technical Support Center: Non-Chromatographic Purification of [(3,4-Dichlorobenzyl)thio]acetic Acid
Case ID: PUR-65051-00-5
Compound: [(3,4-Dichlorobenzyl)thio]acetic acid
CAS: 65051-00-5
Formula:
Executive Summary
This guide details purification strategies for [(3,4-Dichlorobenzyl)thio]acetic acid without the use of flash chromatography.[1] Due to the carboxylic acid moiety (
Module 1: Acid-Base Extraction (The Chemical Filter)
Logic: This is the primary cleanup step. It exploits the acidity of the carboxylic acid to separate the product from neutral impurities (e.g., unreacted 3,4-dichlorobenzyl chloride) and weaker acids (e.g., thiols).[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extraction (Forward): Add 1M NaOH (aq) to the organic phase. The product converts to its sodium salt (highly water-soluble) and migrates to the aqueous layer.
-
Critical Check: Ensure the aqueous pH is >10.
-
-
Wash: Separate the layers. Keep the Aqueous Layer . Wash it twice with fresh organic solvent (removes non-acidic impurities).
-
Precipitation (Reverse): Cool the aqueous layer on ice.[2] Slowly add 6M HCl with stirring until pH < 2. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid and wash with cold water.
Visual Workflow (Graphviz):
Figure 1: Logic flow for Acid-Base extraction, separating the acidic product from neutral organic impurities.[1]
Module 2: Recrystallization (The Polishing Step)[1]
Logic: After extraction, the product may still contain trace isomers or trapped salts. Recrystallization refines the crystal lattice, rejecting impurities.[3]
Recommended Solvent Systems:
| Solvent System | Type | Protocol Notes | Best For |
| Ethanol / Water | Solvent Pair | Dissolve in hot EtOH; add hot | General purification; removing inorganic salts. |
| Toluene | Single Solvent | Dissolve in boiling toluene; cool to | Removing non-polar organic impurities.[4] |
| Ethyl Acetate / Hexane | Solvent Pair | Dissolve in min.[4] hot EtOAc; add Hexane to cloud point. | If the product "oils out" in alcohols.[4][5] |
Step-by-Step Protocol (Ethanol/Water):
-
Place the dried solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol to dissolve the solid completely.
-
Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.
-
Add hot water dropwise until a faint, persistent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool to room temperature undisturbed, then move to an ice bath (
). -
Filter crystals and wash with cold 1:1 Ethanol/Water.
Visual Decision Tree (Graphviz):
Figure 2: Decision logic for selecting the appropriate recrystallization strategy.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob instead of crystals) during recrystallization. Why?
-
Cause: The temperature dropped too quickly, or the solvent polarity is too similar to the impurity profile.
-
Fix: Re-heat the mixture until dissolved. Add a seed crystal (if available) or scratch the glass side with a rod to induce nucleation. If using Ethanol/Water, try switching to a less polar system like Toluene/Hexane to change the solvation dynamics.
Q2: The product has a persistent "rotten egg" or sulfur smell.
-
Cause: Trace amounts of unreacted thiol (mercaptan) starting material or disulfide byproducts.
-
Fix:
-
Oxidative Wash: During the extraction phase (Module 1), wash the organic layer with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide. Caution: Do this gently to avoid oxidizing the thioether sulfur in the product to a sulfoxide.
-
Trituration: Wash the final solid with cold pentane or hexane. Thiols are often more soluble in hydrocarbons than the carboxylic acid product.
-
Q3: The melting point is lower than the literature value (118-122°C for analogs).
-
Fix: Dry the sample under high vacuum (0.1 mmHg) at
for 12 hours. Thioacetic acid derivatives can trap water in the lattice (hydrates).
Q4: Can I use chromatography if these fail?
-
Answer: Yes, but it is often unnecessary. If required, use a silica column with a mobile phase of Hexane:Ethyl Acetate (starting 90:10, grading to 50:[1]50) + 1% Acetic Acid. The acid additive prevents "streaking" of the carboxylic acid product on the silica.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for acid-base extraction and recrystallization techniques). [1]
-
PubChem. Thioacetic acid (Compound Summary). National Library of Medicine. Accessed Feb 2026. [Link][1]
- Google Patents.Process for preparing chlorobenzene thiols and derivatives. (Reference for general synthesis and melting points of dichlorophenyl-thioacetic acid analogs).
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of Thioacetic Acid Derivatives
Introduction: The Analytical Challenge of Thioacetic Acid Derivatives
Thioacetic acid and its derivatives are pivotal intermediates and active pharmaceutical ingredients (APIs) in drug development, valued for the versatile reactivity of their thioester and thiol functionalities. However, the very characteristics that make them chemically useful also present significant analytical challenges. The sulfur atom's nucleophilicity and susceptibility to oxidation mean these compounds can be unstable, readily forming disulfide-linked impurities or degrading through hydrolysis.[1][2] Consequently, developing a robust, stability-indicating analytical method is not merely a quality control checkbox; it is a critical necessity to ensure the safety and efficacy of the final drug product.[3][4]
This guide provides an in-depth, experience-driven comparison of strategies for developing a High-Performance Liquid Chromatography (HPLC) method tailored to the purity assessment of thioacetic acid derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development lifecycle, from initial column selection to full validation according to international regulatory standards.[5][6]
Pillar 1: Strategic Method Development - Causality and Choices
A successful HPLC method is built on a foundation of informed decisions that account for the analyte's specific physicochemical properties. For thioacetic acid derivatives, the primary considerations are their inherent polarity and the reactivity of the sulfur-containing functional groups.
Stationary Phase Selection: Beyond C18
The choice of the stationary phase is the most critical factor in achieving separation. While reversed-phase chromatography is the workhorse of the pharmaceutical industry, the polarity of many thioacetic acid derivatives can lead to poor retention on traditional non-polar phases.[7][8]
-
The Rationale: The goal is to create a balanced interaction between the analyte, the stationary phase, and the mobile phase. If the analyte is too polar, it will spend most of its time in the polar mobile phase and elute very early from a non-polar C18 column, co-eluting with the solvent front and providing no separation from other polar impurities.[8]
Table 1: Comparison of Common HPLC Stationary Phases for Thioacetic Acid Derivatives
| Stationary Phase | Primary Interaction Mechanism | Ideal For | Key Advantages | Potential Challenges |
| C18 / C8 | Hydrophobic | Non-polar to moderately polar derivatives. | Wide availability, robust, extensive literature support.[8] | Poor retention of highly polar analytes. |
| Polar-Embedded | Hydrophobic & Hydrogen Bonding | Polar, acidic, or basic analytes. | Reduces peak tailing for bases, stable in highly aqueous mobile phases. | Different selectivity compared to C18, may require method re-optimization. |
| Phenyl / Biphenyl | Hydrophobic & π-π Interactions | Derivatives with aromatic rings. | Enhanced selectivity for aromatic or unsaturated compounds.[9] | Can have lower hydrophobic retention than C18 for purely aliphatic compounds. |
| HILIC / ANP | Hydrophilic Partitioning | Very polar and ionizable derivatives. | Excellent retention for compounds that don't retain on reversed-phase. | Requires careful control of water content in the mobile phase; longer equilibration times. |
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition directly influences retention time, peak shape, and selectivity.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. However, methanol can offer different selectivity and may be a better choice for resolving critical pairs.
-
pH Control (The Critical Parameter): Thioacetic acids are, by nature, acidic. The mobile phase pH must be controlled to ensure a consistent ionization state.
-
The Rationale: Operating at a pH approximately 2 units below the pKa of the carboxylic acid group ensures it remains in its protonated, less polar form. This enhances retention in reversed-phase mode and dramatically improves peak symmetry by minimizing ionic interactions with residual silanol groups on the silica support.[10][11] Acidic additives like formic acid, acetic acid, or phosphoric acid are commonly used at low concentrations (0.05-0.1%).[10]
-
-
Preventing On-Column Oxidation: The presence of dissolved oxygen in the mobile phase can promote the oxidative dimerization of thiol-containing derivatives into disulfides.
-
The Rationale: Thoroughly degassing the mobile phase via sparging, sonication, or an in-line degasser is a non-negotiable step to ensure method robustness and prevent the artificial generation of impurities.[10] In some cases, adding a small amount of an antioxidant like EDTA can chelate metal ions that might catalyze oxidation, though this must be done with care as it can alter chromatography.[10]
-
Detector Selection and Wavelength
-
UV/Vis Detection: This is the most common and robust detection method for purity analysis.[12] The analytical wavelength should be set at the absorbance maximum (λmax) of the parent compound to maximize sensitivity. A Photo-Diode Array (PDA) detector is highly recommended during development as it allows for the assessment of peak purity by comparing spectra across the peak.[4] For thioacetic acid derivatives, detection is often performed at low UV wavelengths (e.g., 210-220 nm) to detect the thioester or carboxyl group if no other strong chromophore is present.[10][13]
-
Mass Spectrometry (MS): When dealing with unknown impurities or when high sensitivity is required, coupling HPLC with a mass spectrometer (LC-MS) is invaluable. It provides molecular weight information, aiding in the structural elucidation of degradation products.[1][14]
Pillar 2: The Self-Validating System - Trustworthiness Through Rigor
A method is not trustworthy until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[15][16] The framework for this is provided by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][17]
Forced Degradation: The Key to a Stability-Indicating Method
For a purity method, specificity is paramount. You must prove that your method can separate the main analyte from all potential impurities and degradation products. This is achieved through forced degradation (or stress testing).[3][18]
-
The Rationale: By intentionally degrading the drug substance under harsh conditions (acidic and basic hydrolysis, oxidation, heat, and light), you generate the likely degradation products.[18][19] The analytical method must then demonstrate the ability to resolve the parent peak from all degradation peaks, confirming it is "stability-indicating."[12][20] The goal is to achieve 5-20% degradation of the active ingredient.[18]
Core Validation Parameters
The following parameters must be evaluated as per ICH Q2(R1) guidelines.[5][6][15]
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | Peak purity index > 0.995 (PDA). Baseline resolution (>1.5) between analyte and all impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of impurity specification). |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | Recovery of 80-120% for spiked impurities at different concentration levels.[21] |
| Precision | To demonstrate the method's reproducibility (repeatability and intermediate precision). | Repeatability (RSD) ≤ 5.0%. Intermediate Precision (RSD) ≤ 10.0% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold for impurities. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Robustness | To demonstrate the method's reliability with small, deliberate variations in parameters. | System suitability parameters remain within acceptance criteria when parameters like pH (±0.2), flow rate (±10%), or column temperature (±5°C) are varied. |
Pillar 3: Experimental Protocols and Data
Protocol 1: General HPLC Method for a Thioacetic Acid Derivative
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a quaternary pump, in-line degasser, autosampler, column thermostat, and PDA detector.
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[10]
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection, monitor at the analyte's λmax and collect spectra from 200-400 nm.
-
Gradient Program (Scouting):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (often a mixture of water and acetonitrile, similar to the initial mobile phase) to a target concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the thioacetic acid derivative in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 M NaOH before dilution and injection.[19]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute and inject.[19]
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 24 hours. Dissolve, dilute, and inject. Also, reflux the stock solution at 60°C for 4 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for new peaks and assess the resolution between the parent peak and all degradant peaks.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for purity assessment, it is useful to understand its performance relative to other analytical techniques.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Selectivity | Sensitivity | Throughput | Primary Application |
| HPLC-UV/PDA | Chromatographic separation followed by UV absorbance detection.[22] | High | Moderate (nM to µM) | Moderate | Gold standard for routine QC, purity, and stability testing.[15] |
| HPLC-MS | Chromatographic separation followed by mass-based detection.[1] | Very High | High (pM to nM) | Moderate | Impurity identification, trace-level quantification, reference standard characterization. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Very High | High | Moderate | Analysis of volatile derivatives or impurities; may require derivatization.[23] |
| Spectrophotometry | Colorimetric reaction (e.g., with Ellman's Reagent).[22] | Low | Low (µM to mM) | High | Rapid quantification of total thiol content, not for separating individual species. |
Conclusion
Developing a robust and reliable HPLC method for the purity assessment of thioacetic acid derivatives is a systematic process grounded in the principles of chromatography and analytical chemistry. The inherent challenges posed by these polar and reactive molecules can be overcome by a logical approach to selecting the stationary phase, optimizing mobile phase pH to control ionization, and taking precautions to prevent oxidative degradation. The cornerstone of a trustworthy method is a comprehensive validation that adheres to ICH guidelines, with forced degradation studies being the ultimate proof of a method's specificity and stability-indicating nature. While alternative techniques have their place, HPLC remains the unparalleled choice for routine quality control, offering the optimal balance of selectivity, sensitivity, and robustness required in a regulated pharmaceutical environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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Agilent. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Agilent Technologies. [Link]
-
Waters. (n.d.). HPLC Separation Modes. Waters Corporation. [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. [Link]
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Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Moravek, Inc. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. LibreTexts. [Link]
-
PubMed. (2019). Biological sulphur-containing compounds - Analytical challenges. National Center for Biotechnology Information. [Link]
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Le, T. H., et al. (2017). An HPLC method for the determination of thioctic acid in raw material and tablets. Analytical Science & Technology, 30(5), 237-244. [Link]
-
LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
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University of Aberdeen. (2019). Biological sulphur-containing compounds – Analytical challenges. The University of Aberdeen Research Portal. [Link]
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ResearchGate. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. ResearchGate. [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Corporation. [Link]
-
PubMed. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. National Center for Biotechnology Information. [Link]
-
Bioprocess Online. (n.d.). Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System. Bioprocess Online. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. [Link]
-
Korea Science. (2017). An HPLC method for the determination of thioctic acid in raw material and tablets. Korea Science. [Link]
-
ScienceDirect. (2019). Exploring the sulfur species in wine by HPLC-ICPMS/MS. ScienceDirect. [Link]
-
ResearchGate. (2014). How can you detect methyl thioacetate and acetic acid in water?. ResearchGate. [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. IJRR. [Link]
-
Celerion. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Celerion. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
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A Comparative Guide to the Bioactivity of Thioether and Sulfonyl Acetic Acid Analogs
Introduction
In the landscape of medicinal chemistry and drug development, the deliberate modification of functional groups is a cornerstone of lead optimization. Among the vast array of possible bioisosteric replacements, the substitution of a thioether with a sulfone represents a common yet profound alteration. Both moieties are prevalent in a wide range of pharmaceuticals.[1][2] The thioether (R-S-R'), with sulfur in its +2 oxidation state, and the sulfonyl group (R-SO₂-R'), with sulfur in its +6 oxidation state, confer dramatically different physicochemical properties to a molecule, which in turn significantly impacts its biological activity.
This guide provides an in-depth comparison of the bioactivity of thioether versus sulfonyl acetic acid analogs. We will explore the causal relationships between their chemical properties and biological performance, present supporting experimental data, and provide detailed protocols for their comparative evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in molecular design and optimization.
Physicochemical and Metabolic Profiles: The Foundation of Bioactivity
The transformation of a thioether to a sulfone is not a subtle tweak but a fundamental shift in electronic and steric properties. This oxidation has critical implications for a compound's pharmacokinetic and pharmacodynamic profile.
-
Polarity and Solubility: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, drastically increasing the polarity and often the aqueous solubility of a molecule compared to its thioether counterpart.[3][4] This can influence everything from formulation to cell membrane permeability.
-
Hydrogen Bonding Capacity: The sulfonyl group's ability to accept hydrogen bonds can introduce new, high-energy interactions with biological targets like enzymes or receptors.[5][6] A thioether, being significantly less polar, engages primarily in hydrophobic or van der Waals interactions.
-
Metabolic Stability: Thioethers are susceptible to metabolic oxidation in vivo, often being converted first to the corresponding sulfoxide and then to the sulfone.[3][7] Therefore, a sulfonyl analog can be considered a metabolically stable endpoint of a thioether-containing drug. This inherent metabolic stability can lead to a longer half-life and altered pharmacokinetics.[3]
-
Conformational Effects: The tetrahedral geometry and steric bulk of the sulfonyl group, compared to the bent geometry of the thioether, can impose conformational constraints on the molecule, potentially locking it into a more or less bioactive conformation.
These differences are not theoretical; they have direct and predictable consequences on how the molecules behave in a biological system. The choice between a thioether and a sulfone is therefore a strategic decision in modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with its intended target.
Synthesis of Thioether and Sulfonyl Acetic Acid Analogs
The generation of these analogs for comparative studies is straightforward and relies on well-established synthetic methodologies.
General Synthesis of Thioether Acetic Acids: A common and efficient method involves the nucleophilic substitution of a haloacetic acid or its ester by a thiol (mercaptan) under basic conditions.[7][8]
-
Step 1: Deprotonation of the thiol (R-SH) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic thiolate anion (R-S⁻).
-
Step 2: Sₙ2 reaction of the thiolate with an α-haloacetate, such as ethyl bromoacetate, to form the thioether ester.
-
Step 3: Hydrolysis of the resulting ester under acidic or basic conditions to yield the final thioether acetic acid.
General Synthesis of Sulfonyl Acetic Acids: There are two primary routes to sulfonyl acetic acid analogs:
-
Oxidation of the Thioether: The most direct method is the oxidation of the corresponding thioether acetic acid.[7][9] This is a two-step process where the thioether is first oxidized to a sulfoxide and then further to the sulfone.[9] Strong oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are typically used.[9][10] Careful control of stoichiometry and reaction conditions is necessary to avoid stopping at the intermediate sulfoxide stage.[7]
-
Coupling with a Sulfinate: An alternative route involves reacting an alkyl or aryl sulfinate (R-SO₂Na) with an α-haloacetate.[11][12] This method is advantageous when the precursor thiol is unavailable or when the oxidation of the thioether proves difficult.
Comparative Bioactivity: Target-Dependent Outcomes
The question of whether a thioether or its corresponding sulfone analog is "more active" does not have a universal answer. The outcome is highly dependent on the specific biological target and the nature of the binding pocket. Experimental data reveals that the conversion from a thioether to a sulfone can lead to increased, decreased, or equivalent bioactivity.
Table 1: Comparative Bioactivity Data
| Parent Compound Class | Biological Target/Assay | Thioether Analog Activity | Sulfonyl Analog Activity | Outcome of Oxidation | Reference(s) |
| Organyl-sulphanyl-acetic acids | Human Platelet Aggregation | Active in µM range | Active in sub-µM range | Increased Activity | [13] |
| Carbohydrate Lipid-like Derivatives | Paenibacillus larvae (bacteria) | MIC: 12.5-25 µM (most potent) | Decreased inhibitory activity | Decreased Activity | [10] |
| 26-Thiodiosgenin | S. aureus & E. coli (bacteria) | Active | Decreased antibacterial activity | Decreased Activity | [9] |
| Indole Acetic Acid Derivatives | Ectonucleotidases (e.g., h-ENPP1) | Not directly compared | Potent inhibition (IC₅₀: 0.32-0.81 µM) | (Sulfonate group essential for activity) | [5][8] |
As the data indicates, alkanolammonium salts of sulfonyl acetic acids show higher activity in inhibiting platelet aggregation compared to their thioether (sulphanyl) counterparts, suggesting the sulfonyl group is critical for the enhanced pharmacophore.[13] Conversely, in antibacterial applications against P. larvae and other bacteria, the oxidation of the thioether to a sulfone leads to a marked decrease in potency.[9][10] This highlights a crucial takeaway: the impact of this functional group modification must be determined empirically for each new biological target.
Mechanism of Action: A Tale of Two Interactions
The divergent bioactivity profiles can be rationalized by examining the potential binding modes of each functional group within a protein's active site. The sulfonyl group, with its two oxygen atoms, is a strong hydrogen bond acceptor, capable of forming tight, specific interactions with hydrogen bond donors like the backbone NH of amino acids or side chains of residues such as Arginine, Histidine, or Asparagine.[5][6]
In contrast, the less polar thioether group cannot act as a hydrogen bond acceptor. It is more likely to participate in hydrophobic or sulfur-π interactions, occupying pockets lined with nonpolar residues. The replacement of a thioether with a sulfone can therefore lead to a complete reorganization of the ligand's binding orientation to satisfy the new hydrogen bonding potential.
Caption: Hypothetical binding modes of thioether vs. sulfonyl analogs.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of these analogs, a cascade of validated assays is essential.[14] The following protocols describe a standard biochemical assay to measure target engagement and a cell-based assay to assess overall cellular effects.
Protocol 1: Enzyme Inhibition Assay (e.g., KinaseGlo® Luminescence Assay)
This protocol assesses the ability of the compounds to inhibit a specific enzyme (e.g., a protein kinase).
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity, while higher ATP levels indicate inhibition.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of thioether and sulfonyl analogs in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, also in DMSO.
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of kinase/substrate solution in reaction buffer to each well.
-
Add 50 nL of each compound concentration from the dilution plate using a pin tool or acoustic dispenser. Include "DMSO only" wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add 5 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The exact time should be within the linear range of the enzyme kinetics, determined during assay development.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescence Assay)
This protocol measures the effect of the compounds on the viability of cultured cells, which can indicate general toxicity or targeted anti-proliferative effects.[14]
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14]
Methodology:
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thioether and sulfonyl analogs in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include "vehicle control" (e.g., 0.1% DMSO in medium) wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control wells. Plot the percent viability versus the logarithm of compound concentration to determine the EC₅₀ value for each analog.
Caption: Experimental workflow for comparing analog bioactivity.
Conclusion
The choice between a thioether and a sulfonyl acetic acid analog is a critical decision in drug design, with profound implications for a molecule's physicochemical properties, metabolic fate, and ultimate bioactivity. The sulfonyl group offers metabolic stability and a strong hydrogen bond accepting capability, which can significantly enhance target affinity if the binding site has complementary features. However, its increased polarity can also be a liability, potentially hindering cell permeability or disrupting favorable hydrophobic interactions established by the parent thioether.
As demonstrated by experimental data, the biological consequence of this modification is not uniform but is instead highly target-dependent. Therefore, a robust head-to-head comparison using a combination of biochemical and cellular assays is not just recommended but essential. By understanding the fundamental chemical differences and employing rigorous experimental validation, researchers can rationally harness the distinct properties of thioethers and sulfones to sculpt molecules with superior therapeutic profiles.
References
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Dahlin, J. L., Walters, M. A., & Bisson, W. H. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 469-482. [Link]
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Mirska, A. N., et al. (2012). 2-Hydroxyethylammonium Salts of Organylsulphanyl(sylphonyl)acetic Acids as Novel Pharmacologically Active Compounds. Siberian Journal of Chemistry, 2012(2), 429-444. [Link]
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Parshyna, D. V., & Shemchuk, L. M. (2016). The synthesis and the biological activity of azolylthioacetic acids. Odesa National University Journal of Pharmacy, 1(1). [Link]
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O'Sullivan, S., & Guiry, P. J. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(39), 27301-27314. [Link]
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Kumar, R., et al. (2020). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry & Biodiversity, 17(8), e2000213. [Link]
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Raanan, H., et al. (2022). Thioester synthesis by a designed nickel enzyme models prebiotic energy conversion. Proceedings of the National Academy of Sciences, 119(30), e2202234119. [Link]
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Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6(1), 1-12. [Link]
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Coin, I., et al. (2007). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of Medicinal Chemistry, 50(5), 946-952. [Link]
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El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
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Alanazi, A. M., et al. (2022). Thioethers: An Overview. Current Organic Synthesis, 19(5), 458-472. [Link]
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Hughes, D. L. (2025). Harnessing radical mediated reactions of thioacids for organic synthesis. Organic & Biomolecular Chemistry. [Link]
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Charlupski, J., et al. (2014). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 77(3), 523-535. [Link]
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Wikipedia. (2023). Thioacetic acid. [Link]
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Bakhtin, K. I., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Molecules, 28(21), 7384. [Link]
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Houser, J., et al. (2023). A Comparison of the Antibacterial Efficacy of Carbohydrate Lipid-like (Thio)Ether, Sulfone, and Ester Derivatives against Paenibacillus larvae. International Journal of Molecular Sciences, 24(6), 5220. [Link]
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Fernández, G. The Thioethers. Organic Chemistry. [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
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Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1162-1174. [Link]
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ResearchGate. (n.d.). Examples of bioactive thioethers. [Link]
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S. G. D. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(8), 861-882. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Thioether Formation. [Link]
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Moody, C. J., & Ruggiero, G. D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 896-900. [Link]
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Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Sulfur Chemistry, 41(5), 557-599. [Link]
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Kumar, R., et al. (2020). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry & Biodiversity, 17(8), e2000213. [Link]
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Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. [Link]
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Kumar, R., et al. (2020). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry & Biodiversity, 17(8), e2000213. [Link]
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Wang, Y., et al. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Organic & Biomolecular Chemistry, 19(4), 841-846. [Link]
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ResearchGate. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. [Link]
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
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Semantic Scholar. (n.d.). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. [Link]
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Gucma, M., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 147. [Link]
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Structural Validation of [(3,4-Dichlorobenzyl)thio]acetic Acid: A Comparative IR Spectroscopy Guide
Executive Summary & Strategic Context
In drug discovery—particularly within the development of PPAR agonists and antifungals—[(3,4-Dichlorobenzyl)thio]acetic acid serves as a critical pharmacophore scaffold. While NMR remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput synthesis.
This guide establishes a self-validating IR spectroscopy protocol that functions as a rapid "first-line" defense. By focusing on specific vibrational changes—specifically the extinction of the thiol (
Mechanistic Grounding: The "Why" Behind the Spectra
To interpret the spectrum accurately, we must understand the synthesis. The target molecule is typically synthesized via nucleophilic substitution (
Synthesis-to-Spectrum Correlation
-
Event A (Bond Breaking): The
bond of the starting material is cleaved. Spectral Consequence: Disappearance of the band at ~2550 cm⁻¹. -
Event B (Bond Formation): A thioether (
) bond is formed. Spectral Consequence: Subtle bands in the fingerprint region (600-800 cm⁻¹), often obscured by stretches. -
Event C (Retention): The carboxylic acid and dichlorobenzene ring remain intact. Spectral Consequence: Strong
(1700 cm⁻¹) and Aromatic signals persist.[1]
Diagram 1: Synthesis Pathway & Spectral Checkpoints
Caption: Workflow demonstrating the chemical transformation and the corresponding spectral checkpoints required for validation.
Experimental Protocol: The Self-Validating System
This protocol is designed to eliminate false positives (e.g., unreacted starting material) using a subtractive logic.
Materials & Setup[3][4]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
-
Sampling Mode: ATR (Attenuated Total Reflectance) with Diamond Crystal is preferred over KBr pellets for speed and to avoid moisture interference with the carboxylic acid
band. -
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
Step-by-Step Methodology
-
Background Scan: Clean crystal with isopropanol. Collect background air spectrum.
-
Sample Prep: Place ~5mg of the solid product on the ATR crystal. Apply pressure until the force gauge reaches the optimal zone (typically 80-100N).
-
Acquisition: Collect spectrum from 4000 cm⁻¹ to 450 cm⁻¹.
-
Baseline Correction: Apply automatic baseline correction if the broad acid
peak causes drift. -
Validation Check: Execute the "Traffic Light" analysis (see Section 4).
Data Analysis: Spectral Fingerprinting
The following table summarizes the critical bands. Note that the Fingerprint Region (600-1500 cm⁻¹) is complex due to the overlap of
Table 1: Critical IR Assignments for [(3,4-Dichlorobenzyl)thio]acetic Acid
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Carboxylic Acid O-H | Stretch | 2500 – 3300 | Medium, Broad | Confirm. Indicates acid moiety is intact. Often overlaps C-H stretches.[2] |
| Aromatic C-H | Stretch | 3000 – 3100 | Weak, Sharp | Confirm. Differentiates from purely aliphatic impurities. |
| Aliphatic C-H | Stretch | 2900 – 2950 | Weak | Confirm. Corresponds to the methylene ( |
| Thiol (S-H) | Stretch | 2550 – 2600 | ABSENT | CRITICAL. Presence indicates unreacted Mercaptoacetic acid (Failure). |
| Carbonyl (C=O) | Stretch | 1700 – 1725 | Strong, Sharp | Confirm. Characteristic of carboxylic acids (monomer/dimer equilibrium). |
| Aromatic Ring | C=C Stretch | 1450 – 1600 | Medium | Confirm. Benzene ring skeleton. |
| C-O (Acid) | Stretch | 1210 – 1320 | Strong | Support. Coupled with C=O confirms carboxylic acid. |
| Aryl Chloride (C-Cl) | Stretch | 600 – 800 | Medium/Strong | Confirm. Specific to the 3,4-dichloro substitution pattern. |
| Thioether (C-S) | Stretch | 600 – 700 | Weak | Support. Difficult to assign definitively due to C-Cl overlap. |
Diagram 2: The Validation Decision Tree
Caption: Logic gate for determining sample validity. The absence of S-H is the primary gatekeeper.
Comparative Analysis: IR vs. Alternatives
Why use IR when NMR exists? The table below objectively compares IR against NMR and Mass Spectrometry for this specific application.
Table 2: Performance Matrix
| Feature | IR Spectroscopy | ¹H NMR | Mass Spectrometry (LC-MS) |
| Primary Utility | Functional Group Validation | Structural Connectivity | Molecular Weight / Purity |
| Time per Sample | < 2 Minutes | 10–30 Minutes (prep + run) | 5–15 Minutes |
| Cost per Run | Negligible | High (Deuterated solvents) | Medium (Solvents/Columns) |
| Specificity | Medium. Excellent for | High. Shows exact proton environments (e.g., splitting of | High. Confirms mass (MW: ~251.13 g/mol ). |
| Blind Spot | Cannot easily distinguish between 3,4-dichloro and 2,4-dichloro isomers. | None (coupling constants reveal substitution pattern). | Isomers often have identical mass. |
Expert Insight
For [(3,4-Dichlorobenzyl)thio]acetic acid , IR is superior for process monitoring . If you are running a reaction optimization to maximize yield, IR allows you to check the disappearance of the starting thiol every 30 minutes. Once the reaction is deemed complete by IR, a single NMR run can be used for the final certificate of analysis.
References
-
NIST Chemistry WebBook. Acetic acid, IR Spectrum. National Institute of Standards and Technology.[3] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Thioethers and Aryl Halides).[Link]
-
SpectraBase. Thioacetic acid Vapor Phase IR Spectrum. Wiley Science Solutions. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
benchmarking [(3,4-Dichlorobenzyl)thio]acetic acid against known auxin analogs
Comparative Analysis Against Standard Auxin Analogs
Executive Summary
This guide outlines the technical framework for benchmarking [(3,4-Dichlorobenzyl)thio]acetic acid (referred to herein as 3,4-DCBTA ) against industry-standard auxins.
3,4-DCBTA represents a structural hybrid: it possesses the 3,4-dichlorophenyl ring critical for high-affinity binding (seen in 2,4-D) but utilizes a thioether (-S-) linkage and a benzyl spacer. This structural modification is predicted to alter metabolic stability and transport kinetics compared to phenoxy-based auxins. This guide provides the experimental protocols and comparative logic required to validate its potency, stability, and mode of action.
Part 1: Chemical & Structural Context[1]
To understand the behavior of 3,4-DCBTA, we must first map its pharmacophore against established auxins. The critical features are the acidic headgroup (carboxyl), the aromatic ring (hydrophobic interaction), and the linker distance.
Structural Homology Analysis
-
Indole-3-Acetic Acid (IAA): The natural standard.[1][2] Labile, susceptible to oxidation.
-
2,4-Dichlorophenoxyacetic Acid (2,4-D): The synthetic herbicide standard.[1] High stability, strong TIR1 affinity.
-
3,4-DCBTA: Contains the lipophilic 3,4-dichloro ring (enhancing TIR1 pocket retention) but replaces the ether oxygen with sulfur. Sulfur is larger (1.8 Å vs 1.4 Å radius) and less electronegative, potentially altering the "fit" in the receptor and conferring resistance to oxidative degradation.
Figure 1: Structural evolution from natural IAA to the target thio-analog, highlighting the bioisosteric replacement of Oxygen with Sulfur.
Part 2: Receptor Affinity & Mechanism
The primary mechanism of action for 3,4-DCBTA is hypothesized to be the TIR1/AFB auxin receptor pathway. The compound acts as "molecular glue," stabilizing the interaction between the TIR1 F-box protein and the Aux/IAA transcriptional repressor.
Mechanism of Action Workflow
The following diagram illustrates the pathway where 3,4-DCBTA intervenes.
Figure 2: The canonical auxin signaling cascade. 3,4-DCBTA must successfully bridge TIR1 and Aux/IAA to function.
Part 3: Physiological Benchmarking Protocols
To objectively validate 3,4-DCBTA, you must run parallel assays with IAA (Negative Control for Stability) and 2,4-D (Positive Control for Potency) .
Protocol A: Arabidopsis Primary Root Inhibition Assay
This is the "Gold Standard" for quantifying auxin potency. High-potency auxins inhibit primary root elongation at nanomolar concentrations.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype).
-
0.5x MS Medium (Murashige & Skoog) + 1% Sucrose + 0.8% Phytoagar.
-
Square petri dishes (120mm).
-
Solvent: DMSO (Final concentration < 0.1%).
Methodology:
-
Sterilization: Surface sterilize seeds (70% EtOH 1 min, 50% Bleach 10 min, 5x Water wash).
-
Stratification: Keep seeds in water at 4°C for 2 days (synchronizes germination).
-
Plate Prep: Pour MS plates supplemented with 3,4-DCBTA at log-scale concentrations: 0, 10 nM, 100 nM, 1 µM, 10 µM .
-
Control Plates: DMSO only, IAA (same conc), 2,4-D (same conc).
-
-
Sowing: Plate seeds (n=20 per condition) in a single row at the top.
-
Growth: Place plates vertically in growth chamber (22°C, 16h light/8h dark).
-
Measurement: At Day 7, scan plates. Use ImageJ (NeuronJ plugin) to measure primary root length.
Data Interpretation (IC50): Calculate the concentration required to inhibit root growth by 50% (IC50).
-
Lower IC50 = Higher Potency.
-
Expectation: 3,4-DCBTA should show an IC50 closer to 2,4-D (~20-50 nM) than IAA (~100-300 nM) due to the dichlorobenzyl group.
Protocol B: DR5:GUS Reporter Assay
This validates that the phenotype is due to auxin signaling and not general toxicity.
Methodology:
-
Use Arabidopsis line transforming DR5::GUS (synthetic auxin-response promoter driving β-glucuronidase).
-
Incubate 5-day-old seedlings in liquid MS containing 1 µM 3,4-DCBTA for 6 hours.
-
Stain with X-Gluc solution overnight at 37°C.
-
Result: Blue precipitate in the root tip indicates active auxin signaling.
-
Differentiation: If 3,4-DCBTA causes root death without blue staining, it is a toxin, not an auxin.
-
Part 4: Comparative Data Framework
Use the table below to structure your experimental results. Values for controls are grounded in established literature (see References).
| Parameter | IAA (Natural Std) | 2,4-D (Synthetic Std) | 3,4-DCBTA (Test Subject) | Interpretation |
| Primary Root IC50 | ~150 - 300 nM | ~20 - 50 nM | [Experimental] | < 100 nM indicates herbicidal potency. |
| Metabolic Stability | Low (Hours) | High (Days/Weeks) | High (Predicted) | Thioether linkage resists beta-oxidation. |
| TIR1 Binding (Kd) | ~10-50 nM | ~5-20 nM | [Docking Required] | Lower Kd = tighter binding. |
| Transport | Polar (PIN-mediated) | Non-polar (Influx via diffusion) | Likely Non-polar | Lipophilicity suggests passive diffusion. |
Part 5: Scientific Integrity & Troubleshooting
The "Thio" Factor (Causality)
Why use a thio-analog?
-
Oxidation Resistance: The C-S-C bond is more resistant to enzymatic cleavage than the C-O-C ether in 2,4-D or the amide/ester bonds in conjugates. This may result in a "slow-release" effect or prolonged activity in soil/tissue.
-
Lipophilicity: Sulfur increases the logP (lipophilicity), potentially enhancing cuticle penetration in foliar applications.
Self-Validating Controls
-
The PCIB Check: Include p-chlorophenoxyisobutyric acid (PCIB) in one assay arm. PCIB is an anti-auxin (inhibits signaling).
-
Logic: If 3,4-DCBTA activity is reversed by PCIB, it confirms the compound acts via the TIR1 receptor. If activity persists, the compound may be acting via a non-specific toxicity mechanism.
-
References & Citations
-
TIR1 Structural Biology: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature.[3] Link - Establishes the hydrophobic pocket binding mechanism.
-
Auxin Benchmarking Protocols: Paponov, I. A., et al. (2008). "Comprehensive analysis of auxin-regulated gene expression." BMC Plant Biology. Link - Source for transcriptomic benchmarking.
-
Thio-Auxin Analogs: Simon, S., & Petrášek, J. (2011). "Chemical biology of auxin transport." Plant Signal Behav. Link - Discusses structural modifications affecting transport.
-
2,4-D Mechanism: Song, Y. (2014).[4] "Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide." J Integr Plant Biol. Link - Reference for 2,4-D IC50 and signaling.
-
3,4-Dichlorophenylacetic acid (Dcaa) Activity: Tan, C., et al. (2024).[5][6] "3,4-Dichlorophenylacetic acid acts as an auxin analog..."[5][6] Communications Biology. Link - Closest structural analog data.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. air.unimi.it [air.unimi.it]
- 5. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Guide: Dichlorobenzyl Thioacetic Acids vs. Phenoxy Analogs
Topic: Crystallographic Data and X-Ray Diffraction of Dichlorobenzyl Thioacetic Acids Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous comparative analysis of dichlorobenzyl thioacetic acids —a class of sulfur-containing carboxylic acids critical in medicinal chemistry and agrochemical design. By contrasting their crystallographic behavior with their oxygenated analogs (e.g., 2,4-dichlorophenoxyacetic acid, 2,4-D) and the parent (benzylthio)acetic acid (HBTA), we elucidate the structural impact of the thioether linkage (-S-) versus the ether linkage (-O-). This guide details the experimental protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, empowering researchers to determine precise structure-activity relationships (SAR).
Structural Significance & Mechanism
The substitution of oxygen with sulfur in the linker chain of arylacetic acids fundamentally alters the molecular conformation and crystal packing. Understanding these differences is crucial for predicting solubility, lipophilicity (logP), and receptor binding affinity.
-
Conformational Flexibility: The C–S bond length (~1.76 Å) is significantly longer than the C–O bond (~1.43 Å), and the C–S–C bond angle (~100°) is more acute than C–O–C (~118°). This increases the "bite" size and flexibility of the thioacetic acid side chain, affecting how the molecule docks into active sites.
-
Electronic Effects: The sulfur atom is softer and less electronegative than oxygen, altering the pKa of the terminal carboxylic acid and the electron density on the aromatic ring.
-
Crystal Packing: While both classes typically form centrosymmetric carboxylic acid dimers (
synthons), the bulky sulfur atom and chlorine substituents (2,4- or 3,4-dichloro) introduce steric clashes that often drive the crystal lattice from triclinic to monoclinic symmetry.
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of the parent thioacetic acid with its chlorinated phenoxy analog. This establishes the baseline for characterizing the target dichlorobenzyl thioacetic acids.
| Parameter | (Benzylthio)acetic Acid (HBTA) [1] | 2,4-Dichlorophenoxyacetic Acid (2,4-D) [2] | Target: 2,4-Dichlorobenzyl Thioacetic Acid (Predicted) |
| Crystal System | Monoclinic | Triclinic (Polymorph I) / Monoclinic (Polymorph II) | Monoclinic (Likely |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 2 / 4 | 4 |
| Primary Synthon | Carboxylic Dimer ( | Carboxylic Dimer ( | Carboxylic Dimer ( |
| Secondary Interactions | C–H[1][2]···O, C–H··· | Cl···Cl, Cl···O Halogen Bonds | Cl···S, Cl··· |
| Linker Angle | C–S–C ≈ 101.5° | C–O–C ≈ 118.4° | C–S–C ≈ 100–102° |
| Torsion Angle | Gauche (C–S–C–C) | Trans/Planar (C–O–C–C) | Gauche (C–S–C–C) |
Key Insight: The "gauche" effect in the thioether linkage (C–S–C–C torsion) typically results in a non-planar "L-shaped" molecular conformation, whereas the phenoxy analogs often adopt a more planar "extended" conformation. This difference is critical for designing inhibitors that fit into narrow hydrophobic pockets.
Experimental Protocol: Crystallization & XRD Workflow
To obtain high-quality crystallographic data for dichlorobenzyl thioacetic acids, follow this self-validating protocol.
Phase 1: Single Crystal Growth
-
Method: Slow Evaporation (Preferred) or Vapor Diffusion.
-
Solvent System:
-
Primary: Ethanol or Methanol (solubilizes the polar carboxyl group).
-
Co-solvent: Dichloromethane or Chloroform (solubilizes the lipophilic dichlorobenzyl ring).
-
Ratio: 3:1 (EtOH:DCM).
-
-
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and pierce 3–4 small holes. Allow to stand at room temperature (293 K) for 3–7 days.
Phase 2: Data Collection Strategy
-
Instrument: Single-crystal diffractometer with Mo-K
radiation ( Å). -
Temperature: 100 K (Cryostream). Rationale: Low temperature reduces thermal motion of the flexible thioacetic acid side chain and the terminal chlorine atoms, improving resolution.
-
Resolution Limit: 0.75 Å (minimum) to resolve C–Cl and C–S bond densities clearly.
Phase 3: Refinement Workflow
-
Indexing: Determine unit cell dimensions. Watch for twinning if
. -
Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping. The heavy Sulfur and Chlorine atoms will dominate the initial phasing.
-
Refinement: Use Full-matrix least-squares on
(SHELXL).-
Disorder Check: The thioacetic acid tail is prone to conformational disorder. If electron density is smeared, model with two positions (Part A/B) and restrain anisotropic parameters (SIMU/DELU).
-
Structural Logic & Visualization
The following diagram illustrates the hierarchical assembly of these molecules in the solid state, from molecular conformation to 3D packing.
Caption: Hierarchical assembly of dichlorobenzyl thioacetic acid crystals. The primary driver is the carboxylic acid dimerization, followed by secondary halogen and sulfur-mediated interactions.
Performance & Application in Drug Design
Researchers utilizing this crystallographic data can expect the following utility in drug development pipelines:
-
Bioisostere Validation: The data confirms whether the thioether (-S-) replacement mimics the geometry of the ether (-O-) parent drug or induces a new active conformation.
-
Solubility Prediction: The melting point and density derived from the crystal structure correlate directly with aqueous solubility. The higher lattice energy of the dichloro-derivatives (due to Cl···Cl interactions) typically reduces solubility compared to the parent benzylthioacetic acid.
-
Docking Accuracy: Using the experimental X-ray conformation (specifically the C–S–C–C torsion angle) as the starting pose in molecular docking improves the enrichment factors for virtual screening against targets like auxins or bacterial enzymes.
References
-
Gellert, M. et al. (2022). "The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid." National Institutes of Health (PMC). Available at: [Link]
- Smith, G. et al. (1976). "Crystal structure of 2,4-dichlorophenoxyacetic acid." Journal of the Chemical Society, Perkin Transactions 2.
-
Staples, R.J. (2025).[3] "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E. Available at: [Link]
-
PubChem. "2,4-Dichlorophenylacetic acid Crystal Structures."[4] National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
